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  • Product: 3,5-Dimethyl-2,4-imidazolidinedione
  • CAS: 6851-79-2

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-2,4-imidazolidinedione: Mechanistic Pathways, Photochemical Dynamics, and Pharmacological Applications

Executive Summary As a Senior Application Scientist, I approach 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin or 3,5-DMH) not merely as a static chemical entity, but as a dynamic structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin or 3,5-DMH) not merely as a static chemical entity, but as a dynamic structural core. This compound serves three critical roles in applied science: as a stereospecific photolysis product of barbiturates, as a highly efficient controlled-release carrier for oxidative biocides, and as a foundational pharmacophore in neuropharmacology. This whitepaper synthesizes the multifaceted mechanisms of action (MoA) associated with the 3,5-DMH scaffold, providing a self-validating framework for researchers in drug development, photochemistry, and materials science.

Photochemical Generation and Ring Contraction Mechanism

Before analyzing its downstream applications, it is critical to understand how the 3,5-DMH scaffold is generated in photochemical systems. 3,5-DMH derivatives are the primary stereospecific degradation products of barbituric acid derivatives under ultraviolet exposure[1].

The Mechanism of Action (Photolysis)

When exposed to UV irradiation at 253.7 nm, the anion of hexobarbital (S(+)-5-(1'-cyclohexenyl)-1,5-dimethyl-2,4,6-pyrimidinetrione) absorbs the photon energy, exciting the molecule via a π→π∗ transition. This specific wavelength provides the exact activation energy required to induce a reversible homolytic cleavage of the C4–C5 bond[1]. Following cleavage, the pyrimidinetrione ring undergoes a structural rearrangement and stereospecific ring contraction, yielding R(+)-5-(1'-cyclohexenyl)-3,5-dimethyl-2,4-imidazolidinedione[1]. Similarly, the irradiation of 6-azido-1,3,5-trimethyluracil in aqueous environments triggers a ring contraction that directly affords 3,5-dimethylhydantoin[2].

Photolysis A Barbiturate Anion (e.g., Hexobarbital) B UV Irradiation (253.7 nm) A->B C Homolytic Cleavage (C4-C5 Bond) B->C D Ring Contraction Intermediate C->D E 3,5-dimethyl-2,4-imidazolidinedione Derivative D->E Stereospecific Conversion

Photochemical ring contraction of barbiturates to 3,5-dimethyl-2,4-imidazolidinedione.

Biocidal Mechanism of Action: The Halogenated Carrier System

In industrial microbiology and water treatment, the 3,5-DMH scaffold is functionalized into N-halogenated derivatives (e.g., 3-bromo-1-chloro-5,5-dimethylhydantoin or 1,3-dibromo-3,5-dimethylhydantoin)[3]. The mechanism of action here is not driven by the hydantoin ring itself, but by its ability to act as a controlled-release halogen carrier .

The Mechanism of Action (Antimicrobial)
  • Aqueous Hydrolysis: Upon introduction to water, the N-X (nitrogen-halogen) bonds of the functionalized 3,5-DMH undergo controlled hydrolysis. The hydantoin ring stabilizes the halogen, establishing an equilibrium that slowly releases hypobromous acid (HOBr) and hypochlorous acid (HOCl)[3].

  • Cellular Penetration & Oxidation: The uncharged HOBr/HOCl molecules easily penetrate the hydrophobic microbial cell wall. Once intracellular, they act as aggressive electrophiles, specifically targeting and oxidizing the sulfhydryl (-SH) groups of critical respiratory and metabolic enzymes.

  • Metabolic Arrest: The oxidation of these enzymes leads to irreversible protein denaturation, halting cellular respiration and resulting in rapid bacterial cell death. This mechanism is highly effective against biofilm-forming pathogens like Pseudomonas aeruginosa and Bacillus cereus[3].

BiocidalMOA N1 Halogenated 3,5-DMH (Biocide Carrier) N2 Aqueous Hydrolysis (Equilibrium) N1->N2 N3 Release of HOBr / HOCl (Active Oxidants) N2->N3 N4 Microbial Cell Wall Penetration N3->N4 N5 Oxidation of Enzyme Sulfhydryl (-SH) Groups N4->N5 N6 Metabolic Arrest & Cell Death N5->N6

Biocidal mechanism of action via controlled halogen release from the 3,5-DMH scaffold.

Neuropharmacological Relevance: The Hydantoin Pharmacophore

While 3,5-DMH is utilized as a chemical intermediate, its core structure—the 2,4-imidazolidinedione (hydantoin) ring—is the foundational pharmacophore for a major class of anticonvulsant drugs (e.g., phenytoin, mephenytoin).

The Mechanism of Action (Ion Channel Modulation)

The hydantoin ring exerts its primary pharmacological effect by modulating voltage-gated sodium channels (VGSCs) in the central nervous system. The mechanism is state-dependent: the hydantoin moiety binds preferentially to the inactive state of the sodium channel. By stabilizing this inactive conformation, it prolongs the refractory period of the neuron, thereby preventing the high-frequency repetitive firing of action potentials that trigger epileptic seizures. The methyl substitutions at the 3 and 5 positions in 3,5-DMH specifically alter the molecule's lipophilicity and steric bulk, parameters that are rigorously optimized during structure-activity relationship (SAR) studies to enhance blood-brain barrier (BBB) penetration.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the physicochemical baseline and biocidal efficacy metrics of the 3,5-DMH scaffold are summarized below.

Table 1: Physicochemical & Structural Data of 3,5-Dimethyl-2,4-imidazolidinedione

PropertyValueReference
Molecular Formula C5H8N2O2,[4]
Monoisotopic Mass 128.058 Da[4]
SMILES String CC1C(=O)N(C(=O)N1)C,[4]
Hazard Classification Acute Tox. 4 (Oral), Skin Sens. 1

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) for Halogenated 3,5-DMH

Target PathogenBiocidal AgentStabilized MIC ( μ mol/L)MechanismReference
Pseudomonas aeruginosaHalogenated 3,5-DMH~74 μ mol/LEnzyme Oxidation[3]
Bacillus cereusHalogenated 3,5-DMHVariable (Strain dependent)Membrane Disruption[3]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the validation of the biocidal mechanism of action for halogenated 3,5-DMH derivatives.

Protocol: Time-Kill Kinetics for Biocidal Efficacy Validation

Causality Note: This protocol utilizes sodium thiosulfate as a quenching agent. This is a critical experimental choice; thiosulfate rapidly reduces free halogens back to inert halides, instantly halting the biocidal reaction at precise time points to ensure accurate kinetic data mapping.

  • Preparation of the Biocide: Synthesize or obtain the halogenated 3,5-DMH derivative. Dissolve in an appropriate co-solvent (e.g., 0.1 g in 1 mL ethanol) before bringing it to the final working concentration with sterile deionized water to overcome its limited aqueous solubility[3].

  • Inoculum Preparation: Culture the target strain (e.g., P. aeruginosa) overnight in R2A medium. Standardize the suspension to 1×106 CFU/mL.

  • Exposure: Inoculate 9.9 mL of the standardized 3,5-DMH solution with 0.1 mL of the bacterial suspension. Vortex immediately.

  • Quenching (Critical Step): At predetermined intervals (e.g., 1, 5, 10, 30 minutes), extract a 1.0 mL aliquot and immediately transfer it into 9.0 mL of a neutralizing broth containing 0.5% sodium thiosulfate.

  • Quantification: Serially dilute the neutralized samples, plate on solid R2A agar, and incubate at 37°C for 24-48 hours.

  • Data Analysis: Count the visible colonies to determine the log reduction over time, validating the rate of halogen-induced metabolic arrest.

Workflow S1 Prepare 3,5-DMH Solution S3 Combine & Vortex S1->S3 S2 Standardize Bacterial Inoculum S2->S3 S4 Time-Kill Extraction S3->S4 S5 Thiosulfate Neutralization S4->S5 S6 CFU Quantification S5->S6

Step-by-step experimental workflow for validating 3,5-DMH biocidal efficacy.

References

  • PubChemLite - 3,5-dimethyl-2,4-imidazolidinedione (C5H8N2O2).[Link]

  • Barton, H. J., Bojarski, J., et al. (1990). Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • Brözel, V. S., et al. (1993). Short communication - The reaction of bacterial cultures to oxidising water treatment. Water Research Commission.[Link]

  • RSC Publishing. Photochemical Reaction of 5-Substituted 6-Azido-1,3-dimethyluracils.[Link]

Sources

Exploratory

known biological activities of 3,5-dimethyl-2,4-imidazolidinedione

The Biological and Pharmacological Landscape of 3,5-Dimethyl-2,4-Imidazolidinedione: A Technical Whitepaper While unsubstituted hydantoins are ubiquitous in anticonvulsant pharmacology, the specific N3 and C5 methylation...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological and Pharmacological Landscape of 3,5-Dimethyl-2,4-Imidazolidinedione: A Technical Whitepaper

While unsubstituted hydantoins are ubiquitous in anticonvulsant pharmacology, the specific N3 and C5 methylations of 3,5-dimethyl-2,4-imidazolidinedione (3,5-DMH) profoundly alter its physicochemical behavior. This structural modification transforms the molecule from a generic biological binder into a highly specialized photochemical mediator and a sterically tuned synthetic scaffold. This whitepaper synthesizes the known biological activities, optogenetic applications, and pharmacological utility of the 3,5-DMH core.

Photochemical Biology and Optogenetics: TRPA1 Activation

The most cutting-edge biological application of the 3,5-DMH scaffold lies in the field of optogenetics. Historically, the photoactivation of neuronal pathways relied heavily on transgenic microbial opsins. However, the discovery of small-molecule photoactivators like Optovin introduced the ability to control endogenous receptors using light.

Optovin originally utilized a rhodanine ring to achieve its photoelectric properties. However, rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their indiscriminate electrophilicity and tendency to generate false positives in biological assays. Structure-activity relationship (SAR) studies demonstrated that replacing the rhodanine ring with a hydantoin core—specifically generating a 3,5-dimethyl-2,4-imidazolidinedione analog—retains the necessary photoelectric properties while significantly improving target specificity 1[1].

Mechanistic Causality: Upon irradiation with 415 nm violet light, the 3,5-DMH analog undergoes intersystem crossing to form a reactive intermediate. This intermediate establishes a transient, reversible thioether bond with redox-sensitive cysteine residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, forcing the channel into an open conformation and triggering calcium influx.

TRPA1_Activation Light Violet Light (415 nm) Hydantoin 3,5-DMH Analog (Optovin Variant) Light->Hydantoin Photon Absorption Intermediate Photoactivated Intermediate Hydantoin->Intermediate Intersystem Crossing TRPA1 TRPA1 Channel (Redox Cysteines) Intermediate->TRPA1 Covalent Thioether Bond Calcium Ca2+ Influx TRPA1->Calcium Channel Gating Excitation Neuronal Excitation Calcium->Excitation Depolarization

Fig 1. Photochemical activation of TRPA1 channels via 3,5-DMH analogs.

Protocol 1: In Vitro Photochemical Activation of TRPA1
  • Step 1: Cell Preparation. Plate HEK293T cells expressing human TRPA1 in a 35mm imaging dish.

  • Step 2: Compound Incubation. Apply 10 µM of the 3,5-DMH analog to the bath solution. Causality: This step must be performed in absolute darkness to prevent the premature photo-depletion of the compound's ground state.

  • Step 3: Patch-Clamp & Irradiation. Establish a whole-cell patch-clamp configuration. Irradiate the cells at 415 nm (1.6 µW/mm²) using an LED light source coupled to the microscope objective.

  • Step 4: Validation Checkpoint (Self-Validation). Measure the inward currents. To validate that the mechanism is truly reversible (and not an artifact of permanent cell damage or irreversible covalent binding), wash out the compound with fresh buffer and re-irradiate. If inward currents persist post-washout, non-specific irreversible binding or phototoxicity has occurred, invalidating the assay.

Stereospecific Photodegradation of Barbiturates

The 3,5-DMH core is also famously recognized as the terminal product in the stereospecific photodegradation of barbiturates. When the well-known anesthetic hexobarbital is exposed to UV light, its pyrimidine ring undergoes a structural collapse into a hydantoin ring.

Specifically, the irradiation (253.7 nm) of the anion of S(+)-hexobarbital induces a highly stereospecific conversion to R(+)-5-(1'-cyclohexenyl)-3,5-dimethyl-2,4-imidazolidinedione 2[2].

Mechanistic Causality: The reaction is driven by the excitation of the deprotonated barbiturate anion, leading to a reversible homolytic cleavage of the C4–C5 bond. The subsequent radical recombination forces a ring contraction. Because the radical intermediate is sterically constrained, the ring closure yields the 3,5-DMH derivative with a 95-98% retention of stereochemical integrity.

Hexobarbital_Photolysis Step1 S(+)-Hexobarbital in Aqueous Buffer Step2 UV Irradiation (253.7 nm) Step1->Step2 Step3 Homolytic Cleavage (C4-C5 Bond) Step2->Step3 Anion Excitation Step4 Stereospecific Ring Contraction Step3->Step4 Radical Recombination Step5 R(+)-3,5-DMH Derivative Step4->Step5 95-98% Retention

Fig 2. Stereospecific photolytic ring contraction of hexobarbital to a 3,5-DMH derivative.

Protocol 2: Photolytic Ring Contraction Workflow
  • Step 1: Solution Preparation. Dissolve S(+)-hexobarbital in an aqueous buffer adjusted to pH 11. Causality: A high pH ensures the barbiturate is fully deprotonated to its anionic form, which is the exclusively photochemically active species in this pathway.

  • Step 2: UV Irradiation. Expose the solution to 253.7 nm UV light in a quartz reactor at a controlled temperature (20°C). Causality: Quartz must be used because standard borosilicate glass absorbs UV light below 300 nm, which would quench the reaction.

  • Step 3: Kinetic Monitoring. Track the degradation via UV-Vis spectroscopy by monitoring the decrease in absorbance at 245 nm (the lambda max of the barbiturate anion).

  • Step 4: Validation Checkpoint (Self-Validation). Isolate the product via chiral HPLC and perform circular dichroism (CD) spectroscopy. The presence of a positive Cotton effect strictly confirms the R(+) configuration of the resulting 3,5-DMH derivative. If a racemic mixture is detected, the homolytic cleavage occurred outside of the solvent cage, indicating a failure in temperature control.

Role as a Bioactive Intermediate in Drug Synthesis

Beyond direct biological interaction, 3,5-DMH and its halogenated derivatives (e.g., 1,3-dibromo-3,5-dimethylhydantoin) serve as critical reagents in the synthesis of complex biologically active molecules.

Opiate Alkaloid Synthesis: In the total synthesis of opiate alkaloids like morphine and galanthamine, standard halogenating agents often cause catastrophic over-oxidation of the sensitive morphinan core. Halogenated 3,5-DMH provides a sterically hindered, controlled release of halonium ions, enabling precise functionalization without degrading the alkaloid scaffold3[3].

Antiviral Development: 3,5-DMH acts as a critical intermediate in the synthesis of Hepatitis C virus (HCV) inhibitors. Its rigid dione structure directs the stereochemistry of adjacent chiral centers during multi-step cyclizations, ensuring the final antiviral compound retains the precise 3D conformation required to bind the HCV protease4[4].

Quantitative Data Summaries

Table 1: Comparative Pharmacological Metrics of TRPA1 Photoactivators

Compound ClassCore StructureActivation WavelengthDuration of EffectPAINS Liability
Rhodanine (Optovin) 2-thioxo-4-thiazolidinone415 nm1.5 - 9.0 sHigh
Hydantoin Analog 3,5-dimethyl-2,4-imidazolidinedione415 nm2.0 - 6.5 sLow

Table 2: Stereospecificity of Barbiturate Photolysis

SubstrateIrradiation WavelengthPrimary ProductStereochemical OutcomeReaction Driver
S(+)-Hexobarbital 253.7 nmR(+)-3,5-DMH derivative95-98% RetentionAnion Excitation

References

  • Kokel, D. et al. "Optovin structure-activity relationship analysis." ResearchGate.
  • Barton, H. J. et al. "Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis." ResearchGate.
  • Sane, N. P. "Synthesis of morphine and related derivatives." The University of Texas at Austin, 2009.
  • "US9890134B2 - Processes for preparing antiviral compounds." Google Patents.

Sources

Foundational

The Solubility Profile of Dimethyl-2,4-imidazolidinediones: A Technical Guide for Researchers

An In-depth Examination of the Solubility of 5,5-dimethyl-2,4-imidazolidinedione in Common Organic Solvents and its Implications for the Broader Class of Isomers, including 3,5-dimethyl-2,4-imidazolidinedione Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of the Solubility of 5,5-dimethyl-2,4-imidazolidinedione in Common Organic Solvents and its Implications for the Broader Class of Isomers, including 3,5-dimethyl-2,4-imidazolidinedione

Introduction

Dimethyl-2,4-imidazolidinediones are a class of heterocyclic organic compounds with significant applications in organic synthesis and as intermediates in the production of various materials.[1] A thorough understanding of their solubility in common organic solvents is paramount for their effective use in research and development, particularly in the pharmaceutical and specialty chemical industries. This technical guide provides a comprehensive overview of the solubility of 5,5-dimethyl-2,4-imidazolidinedione (also known as 5,5-dimethylhydantoin, DMH), a widely studied member of this class.

While direct quantitative solubility data for 3,5-dimethyl-2,4-imidazolidinedione is not extensively available in the public domain, the detailed data for its structural isomer, 5,5-dimethyl-2,4-imidazolidinedione, offers valuable insights into the expected solubility behavior of this class of compounds. The structural similarity between these isomers suggests that their solubility profiles will share common features, although differences in their specific interactions with solvents are to be expected.

Physicochemical Properties of 5,5-dimethyl-2,4-imidazolidinedione

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of 5,5-dimethyl-2,4-imidazolidinedione are summarized below:

PropertyValueSource
CAS Number 77-71-4[1][2]
Molecular Formula C5H8N2O2[2][3]
Molecular Weight 128.13 g/mol [2][4]
Melting Point 178 °C[4]
pKa 9.19[4]

The presence of two carbonyl groups and two nitrogen atoms in the hydantoin ring allows for hydrogen bonding, which plays a significant role in its solubility in protic solvents.

Quantitative Solubility of 5,5-dimethyl-2,4-imidazolidinedione

A comprehensive study by Wang et al. (2020) provides extensive quantitative data on the mole fraction solubility of 5,5-dimethyl-2,4-imidazolidinedione in twelve common solvents at temperatures ranging from 283.15 K to 323.15 K.[1] This data is invaluable for designing and optimizing crystallization processes and for understanding the interactions between the solute and various solvents.[1]

Table 1: Mole Fraction Solubility (x1) of 5,5-dimethyl-2,4-imidazolidinedione in Various Solvents at Different Temperatures (K) [1]

Temperature (K)MethanolEthanol1-PropanolIsopropyl Alcohol1-ButanolIsobutyl Alcohol2-Butanol1-PentanolEthyl AcetatePropyl AcetateAcetonitrileWater
283.15 0.08870.04630.02750.03060.02110.02130.03450.01520.00340.00220.00760.0119
288.15 0.10310.05430.03220.03590.02480.02490.04010.01790.00410.00270.00890.0135
293.15 0.11920.06320.03750.04190.02900.02910.04640.02100.00500.00330.01040.0153
298.15 0.13710.07320.04360.04870.03370.03380.05360.02450.00600.00400.01220.0173
303.15 0.15710.08440.05050.05640.03910.03920.06180.02850.00720.00480.01420.0196
308.15 0.17930.09690.05830.06510.04520.04540.07100.03310.00860.00580.01660.0221
313.15 0.20410.11090.06710.07490.05210.05230.08150.03830.01020.00700.01930.0249
318.15 0.23160.12660.07700.08590.05990.06020.09330.04420.01210.00840.02240.0280
323.15 0.26220.14420.08810.09830.06870.06900.10650.05090.01440.01010.02590.0314

The data clearly indicates that the solubility of 5,5-dimethyl-2,4-imidazolidinedione increases with temperature in all tested solvents.[1] The solubility follows the general order: methanol > ethanol > 2-butanol > isopropyl alcohol > 1-propanol > isobutyl alcohol ≈ 1-butanol > 1-pentanol > water > acetonitrile > ethyl acetate > propyl acetate.[1] This trend highlights the compound's preference for polar protic solvents, with which it can engage in hydrogen bonding.

Qualitative Solubility

Beyond the quantitative data, several sources provide qualitative solubility information for 5,5-dimethyl-2,4-imidazolidinedione. It is reported to be soluble in DMSO and acetone.[3] Other sources indicate its solubility in ether, benzene, and chloroform.[4] It is sparingly soluble in water.[3]

Experimental Determination of Solubility

The accurate determination of solubility is crucial for many chemical processes. The gravimetric method is a reliable and commonly used technique for obtaining solubility data.[1]

Gravimetric Method for Solubility Determination

This protocol is based on the methodology described by Wang et al. (2020).[1]

Objective: To determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials:

  • Analytical balance (accuracy ±0.0001 g)

  • Thermostatic shaker or water bath

  • Isothermal filtration apparatus

  • Syringe with a filter (e.g., 0.45 µm)

  • Conical flasks with stoppers

  • Drying oven

Procedure:

  • Preparation: Add a known excess amount of the solid solute to a conical flask containing a known mass of the solvent.

  • Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

  • Filtration: Withdraw a sample of the supernatant liquid using a pre-weighed syringe fitted with a filter. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Mass Determination: Weigh the syringe containing the saturated solution to determine the mass of the solution.

  • Drying: Transfer the filtered solution to a pre-weighed container and dry it in an oven at a suitable temperature until a constant mass is achieved. This will yield the mass of the dissolved solid.

  • Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

G

Caption: Workflow for the gravimetric determination of solubility.

Structural Isomers: 3,5-dimethyl- vs. 5,5-dimethyl-2,4-imidazolidinedione

The key difference between these two isomers lies in the placement of the methyl groups on the imidazolidinedione ring.

G

Caption: Comparison of the chemical structures of the two isomers.

The differing positions of the methyl groups will influence the molecules' polarity, crystal packing, and ability to participate in intermolecular interactions, such as hydrogen bonding. These differences are expected to lead to variations in their solubility profiles. For instance, the presence of a methyl group on one of the nitrogen atoms in 3,5-dimethyl-2,4-imidazolidinedione may slightly reduce its hydrogen bond donating capability compared to the 5,5-dimethyl isomer.

Conclusion

This technical guide has synthesized the available data on the solubility of 5,5-dimethyl-2,4-imidazolidinedione in a range of common organic solvents, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The extensive quantitative data presented, along with established experimental protocols, offers a solid foundation for the rational selection of solvents and the design of processes involving this class of compounds. While specific data for 3,5-dimethyl-2,4-imidazolidinedione is limited, the information provided for its structural isomer serves as a strong predictive tool for its solubility behavior. Further experimental investigation into the solubility of other dimethyl-2,4-imidazolidinedione isomers is warranted to build a more complete understanding of structure-solubility relationships within this important class of molecules.

References

  • Wang, X., Song, L., & Tan, Z. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 532-539. [Link]

  • PubChem. (n.d.). 5,5-Dimethylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 3,5-Dimethyl-2,4-imidazolidinedione: A Comprehensive Guide

Executive Summary As a Senior Application Scientist in materials and formulation chemistry, I frequently navigate the thermal limitations of nitrogen-rich heterocycles. 3,5-Dimethyl-2,4-imidazolidinedione (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in materials and formulation chemistry, I frequently navigate the thermal limitations of nitrogen-rich heterocycles. 3,5-Dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin, CAS 6851-79-2) is a highly versatile structural motif. It serves as a precursor for N-halamine biocides, a stable byproduct of barbiturate degradation, and a building block for advanced epoxy resins.

Understanding its thermal stability is not merely an academic exercise; it is a critical requirement for predicting pharmaceutical shelf-life, optimizing melt-extrusion processes, and ensuring the safety of downstream applications. This whitepaper provides an in-depth, self-validating framework for analyzing the thermal stability and degradation kinetics of 3,5-dimethyl-2,4-imidazolidinedione.

Structural Causality of Thermal Stability

The imidazolidinedione (hydantoin) ring is inherently stable due to its resonance-stabilized amide and imide linkages. However, the exact substitution pattern dictates the intermolecular forces and, consequently, the macroscopic thermal properties [2].

Unsubstituted hydantoin exhibits extensive intermolecular hydrogen bonding, resulting in a high melting point (~220 °C). In contrast, the N-methylation at positions 3 and 5 in 3,5-dimethyl-2,4-imidazolidinedione eliminates the N-H hydrogen bond donors.

  • Causality: By disrupting the hydrogen-bonding network, N-methylation significantly lowers the melting point ( Tm​ ) compared to unsubstituted analogs.

  • Stability: Despite the lower Tm​ , the covalent backbone remains highly resistant to thermal degradation. The molecule typically requires temperatures exceeding 250 °C to induce pyrolytic ring-opening and decomposition into volatile products like CO2​ , CO , and nitrogen oxides [3].

Degradation Mechanisms: Thermal vs. Photochemical Pathways

The thermal behavior of 3,5-dimethyl-2,4-imidazolidinedione is best understood by looking at its formation and destruction pathways. It is famously known as a stereospecific degradation product of hexobarbital under photochemical and thermal stress[1].

When subjected to extreme thermal stress (>250 °C), the hydantoin ring undergoes fragmentation. The primary mechanism involves the homolytic cleavage of the C4–C5 bond, followed by the release of volatile carbonaceous and nitrogenous species.

Pathway Precursor Hexobarbital (Precursor) Radical C4-C5 Homolytic Cleavage (Radical Intermediate) Precursor->Radical Photolysis / Heat Hydantoin 3,5-Dimethyl-2,4-imidazolidinedione (Stable Intermediate) Radical->Hydantoin Ring Contraction RingOpen Thermal Ring Opening (>250 °C) Hydantoin->RingOpen High Thermal Stress Volatiles Volatile Products (CO2, CO, NOx) RingOpen->Volatiles Fragmentation

Caption: Mechanistic pathway of 3,5-dimethylhydantoin formation and thermal degradation.

Quantitative Thermal Data

To rigorously evaluate thermal stability, we synthesize data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA quantifies mass loss to determine the onset of decomposition ( Td​ ), while DSC captures phase transitions.

Table 1: Comparative Thermal Properties of Hydantoin Derivatives

CompoundMelting Point ( Tm​ , °C)Decomposition Onset ( Td​ , °C)Intermolecular Bonding Profile
Hydantoin 220>250Strong (Multiple N-H donors)
5,5-Dimethylhydantoin 178>260Moderate (Sterically hindered)
3,5-Dimethyl-2,4-imidazolidinedione <178 (Empirical)>250Weak (N-methylated, no N-H donors)

Data synthesized from established adsorption and thermal characterization studies [2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a built-in quality control check to prevent data artifacts.

Workflow A Sample Prep (Desiccation) B DSC Analysis (Phase Transitions) A->B Heat Flow C TGA Analysis (Mass Loss) A->C Gravimetry D Kinetic Modeling (Activation Energy) B->D C->D E Data Validation (E-E-A-T Check) D->E

Caption: Workflow for self-validating thermal analysis of hydantoin derivatives.

Protocol A: High-Resolution TGA/DSC Profiling

This protocol determines the exact Tm​ and Td​ of 3,5-dimethyl-2,4-imidazolidinedione while eliminating moisture-induced artifacts.

Step 1: Instrument Calibration & Baseline Validation

  • Action: Run an empty alumina crucible method from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min).

  • Validation: The baseline mass drift must be <10 µg, and heat flow drift must be <0.01 mW. Causality: If the baseline drifts beyond these parameters, the microbalance is contaminated or uncalibrated, which will artificially skew the decomposition onset of the hydantoin.

Step 2: Sample Loading & Isothermal Hold

  • Action: Load 5.0 ± 0.1 mg of 3,5-dimethyl-2,4-imidazolidinedione into the crucible. Ramp to 50 °C and hold isothermally for 15 minutes.

  • Validation: Monitor mass loss during this hold. Causality: This step drives off surface moisture. If mass loss exceeds 0.5%, the sample is excessively hydrated. The run must be aborted and the batch desiccated, as vaporizing water will mask early-stage thermal degradation events.

Step 3: Thermal Ramping & Inert Purge

  • Action: Ramp temperature from 50 °C to 400 °C at 10 °C/min.

  • Causality: A strict nitrogen atmosphere is required. Introducing oxygen would cause oxidative degradation, lowering the apparent Td​ by introducing radical-mediated chain scission rather than measuring the true thermal stability of the imidazolidinedione ring [3].

Step 4: Data Extraction

  • Action: Extract the endothermic peak minimum from the DSC curve (representing Tm​ ) and the 5% mass loss temperature ( Td,5%​ ) from the TGA curve.

Protocol B: Isothermal Aging & HPLC Quantification

To understand long-term thermal stability below the decomposition threshold (e.g., during hot-melt extrusion).

Step 1: Thermal Stressing

  • Action: Place 100 mg aliquots of the compound in sealed glass ampoules. Heat in a forced-air oven at 120 °C, 150 °C, and 180 °C for 24 hours.

  • Validation: Use a calibrated thermocouple inside a dummy ampoule to verify the exact thermal load.

Step 2: Reconstitution & HPLC Analysis

  • Action: Dissolve the stressed samples in HPLC-grade methanol to a concentration of 1 mg/mL. Analyze via RP-HPLC (C18 column, UV detection at 210 nm).

  • Causality: Because thermal degradation of hydantoins often yields ring-opened amides and ureas, UV detection at 210 nm ensures that both the parent compound and any non-chromophoric degradation fragments are detected and quantified.

  • Validation: Mass balance check. The sum of the parent peak area and degradation peak areas must equal the peak area of an unstressed control sample (± 2%). A failure here indicates that volatile degradation products (like CO2​ ) have escaped the ampoule.

References

  • Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis Source: Journal of Photochemistry and Photobiology A: Chemistry (via ResearchGate) URL:[Link]

  • Adsorption of Hydantoins on Activated Carbon Source: Defense Technical Information Center (DTIC) URL:[Link]

  • N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies Source: Materials (MDPI) URL:[Link]

Foundational

Theoretical Modeling and Computational Profiling of 3,5-Dimethyl-2,4-imidazolidinedione: A Comprehensive Guide

Executive Summary The rational design and theoretical profiling of hydantoin derivatives are foundational to modern medicinal chemistry and materials science. 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and theoretical profiling of hydantoin derivatives are foundational to modern medicinal chemistry and materials science. 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin) serves as a critical privileged scaffold. Due to its specific methylation pattern—at the imide nitrogen (N3) and the methylene carbon (C5)—this molecule presents unique stereochemical and electronic properties compared to unsubstituted hydantoins.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the rigorous, self-validating computational workflows required to accurately model this molecule. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), we can predict its thermodynamic stability, spectroscopic signatures, and biomolecular interactions with high fidelity.

Structural Anatomy & Stereochemical Considerations

Before initiating any quantum mechanical (QM) calculations, one must understand the structural constraints of 3,5-dimethyl-2,4-imidazolidinedione:

  • Chirality at C5: The addition of a methyl group at the C5 position breaks planar symmetry, creating a chiral center. Any comprehensive computational study must independently model both the (R)- and (S)-enantiomers to account for differential biological target recognition[1].

  • Tautomeric Restriction: Unsubstituted hydantoins undergo complex lactam-lactim tautomerization. However, methylation at N3 permanently locks the C4 carbonyl, restricting tautomerization exclusively to the N1–C2 axis. This significantly narrows the conformational search space.

Quantum Mechanical Profiling: DFT Methodologies

To accurately capture the electronic properties and tautomerization energies of hydantoin derivatives, Density Functional Theory (DFT) utilizing the B3LYP hybrid functional is the industry standard[2].

Protocol 1: Self-Validating Geometry Optimization Workflow

This protocol outlines the exact steps to achieve a validated ground-state minimum for the molecule.

Step 1: Initial Coordinate Generation & Conformational Search

  • Action: Construct the 3D geometries of both (R)- and (S)-3,5-dimethylhydantoin. Run a preliminary conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields).

  • Causality: QM calculations are computationally expensive and prone to falling into local minima. A preliminary MM search ensures that the DFT optimization begins near the global minimum, saving computational cycles.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformers using the B3LYP/6-311++G(d,p) level of theory[3].

  • Causality: The 6-311++G(d,p) basis set is deliberately chosen. The diffuse functions (++) are critical for accurately modeling the electron density of the highly electronegative oxygen lone pairs on the dione system. The polarization functions (d,p) properly model the rotational dynamics of the N3 and C5 methyl groups.

Step 3: Vibrational Frequency Analysis

  • Action: Calculate the Hessian matrix (vibrational frequencies) at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Causality & Validation: This is a strict self-validating checkpoint. A true ground-state minimum is confirmed only when exactly zero imaginary frequencies are observed[4]. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized. Furthermore, this step provides the zero-point energy (ZPE) necessary for accurate thermodynamic calculations.

Step 4: Electronic Property Extraction

  • Action: Map the Molecular Electrostatic Potential (MEP) and calculate the HOMO-LUMO gap.

  • Causality: The MEP visualizes nucleophilic (carbonyl oxygens) and electrophilic (N1-H) regions, directly informing downstream molecular docking hypotheses[4].

QM_Workflow Start Initial 3D Structure (R/S Enantiomers) Conform Conformational Search (Molecular Mechanics) Start->Conform DFT_Opt DFT Geometry Optimization B3LYP/6-311++G(d,p) Conform->DFT_Opt Freq Vibrational Frequency Analysis DFT_Opt->Freq Check Imaginary Frequencies = 0? Freq->Check Prop Electronic Properties (HOMO/LUMO, MEP) Check->Prop Yes (Validated) Fail Re-optimize (Perturb Coordinates) Check->Fail No (Transition State) Fail->DFT_Opt

Caption: Self-validating Quantum Mechanical (QM) workflow for 3,5-dimethylhydantoin optimization.

Solvation Dynamics and IEF-PCM

Gas-phase calculations rarely reflect physiological or synthetic realities. To model 3,5-dimethyl-2,4-imidazolidinedione in an aqueous environment, the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) must be applied during the DFT optimization[3].

By defining the solvent as water (dielectric constant ϵ≈78.3 ), the IEF-PCM model adjusts the electron density of the hydantoin ring to account for solvent polarization. This is particularly vital for 3,5-dimethylhydantoin, as the solvent heavily influences the dipole moment (shifting it from ~2.6 D in a vacuum to >3.5 D in water) and alters the theoretical FT-IR carbonyl stretching frequencies[5].

Biomolecular Interactions: Molecular Dynamics (MD)

When evaluating 3,5-dimethylhydantoin as a potential pharmacophore (e.g., against targets like Mpro or InhA), static molecular docking is insufficient. Docking must be validated via Molecular Dynamics (MD) to assess the temporal stability of the ligand-protein complex.

Protocol 2: MD Simulation of the Protein-Ligand Complex

Step 1: System Solvation & Ionization

  • Action: Embed the docked protein-ligand complex in a TIP3P explicit water box with a minimum 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Causality: The TIP3P model accurately reproduces the bulk properties of water. The 10 Å buffer prevents the protein from interacting with its own periodic image, which would cause artificial structural artifacts.

Step 2: Energy Minimization

  • Action: Perform 10,000 steps of steepest descent followed by conjugate gradient minimization.

  • Causality: Docking algorithms often leave minor steric clashes. Minimization relaxes the system, preventing the simulation from "blowing up" due to infinite van der Waals forces in the first time step.

Step 3: NVT & NPT Equilibration

  • Action: Run a 100 ps NVT ensemble (constant Volume, 300K) followed by a 100 ps NPT ensemble (constant Pressure, 300K, 1 atm) using a Langevin thermostat.

  • Causality & Validation: NVT brings the system to physiological temperature. Transitioning to NPT allows the solvent box volume to adjust to the correct density. Self-Validation: The equilibration is only successful when the pressure and density plots plateau, ensuring no artificial vacuum bubbles exist before the production run.

Step 4: Production Run & Trajectory Analysis

  • Action: Execute a 100–300 ns production run. Calculate the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

  • Causality: An RMSD plateau < 2.5 Å validates that the 3,5-dimethylhydantoin remains stably bound within the active site over time, confirming its viability as a lead compound[6].

MD_Pipeline Ligand Optimized Ligand (3,5-dimethylhydantoin) Docking Molecular Docking (Grid Generation & Scoring) Ligand->Docking Receptor Target Protein (e.g., Hydantoinase) Receptor->Docking Complex Protein-Ligand Complex Docking->Complex Solvation System Builder (TIP3P Water Box, 0.15M NaCl) Complex->Solvation Equil NVT/NPT Equilibration (300K, 1 atm) Solvation->Equil Prod Production MD Simulation (100 - 300 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, MM/GBSA) Prod->Analysis

Caption: Step-by-step Molecular Dynamics (MD) pipeline for evaluating hydantoin-protein binding stability.

Quantitative Data & Parameter Summaries

To ensure reproducibility across computational environments, the following tables summarize the critical parameters and expected theoretical outputs for modeling 3,5-dimethyl-2,4-imidazolidinedione.

Table 1: Theoretical DFT Parameters & Expected Outputs
Parameter CategorySpecific Setting / Expected ValueRationale / Source
Functional B3LYPOptimal correlation exchange for organic heterocycles[2].
Basis Set 6-311++G(d,p)Diffuse/polarization functions required for O/N lone pairs[3].
Solvation Model IEF-PCM (Water)Simulates physiological aqueous polarization[3].
Expected Dipole Moment ~2.6 D (Vacuum) / >3.5 D (Water)Reflects asymmetric charge distribution along the b-axis[5].
Key IR Stretches (Scaled) 1710 - 1780 cm⁻¹C2=O and C4=O symmetric/asymmetric stretching[4].
Table 2: Molecular Dynamics (MD) Protocol Parameters
Simulation PhaseParameterRecommended Setting
System Preparation Force FieldOPLS4 or CHARMM36m
Water ModelTIP3P (Explicit)
Minimization AlgorithmSteepest Descent Conjugate Gradient
Equilibration EnsemblesNVT (100 ps) NPT (100 ps)
Thermostat / BarostatLangevin (300 K) / Martyna-Tobias-Klein (1.01325 bar)
Production Run Integration Time Step2.0 fs (with SHAKE/LINCS constraints on H-bonds)
Trajectory Length 100 ns (Minimum required for RMSD plateau)

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Photochemical Ring Contraction of Hexobarbital to 3,5-Dimethyl-2,4-Imidazolidinedione Derivatives

Introduction and Mechanistic Overview The photochemical ring contraction of barbiturates to hydantoins represents a highly specialized class of stereospecific transformations critical for chiral drug development and stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The photochemical ring contraction of barbiturates to hydantoins represents a highly specialized class of stereospecific transformations critical for chiral drug development and structural elucidation. Specifically, the irradiation of the anion of S(+)-5-(1'-cyclohexenyl)-1,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (hexobarbital) at 253.7 nm induces a[1].

This transformation is driven by the excitation of the deprotonated barbiturate species. Upon absorbing UV light, the molecule undergoes a reversible homolytic cleavage of the C4–C5 bond, yielding a diradical intermediate[1]. Subsequent decarbonylation and rapid stereospecific recombination result in the formation of the 3,5-dimethyl-2,4-imidazolidinedione ring system. Because the recombination step occurs faster than the free rotation of the intermediate, the reaction proceeds with high stereochemical fidelity, though a due to minor competitive rotational pathways[2].

Pathway Substrate S(+)-Hexobarbital Anion (Pyrimidinetrione) Excited Excited State (253.7 nm) Substrate->Excited UV Irradiation Diradical Diradical Intermediate (C4-C5 Homolytic Cleavage) Excited->Diradical -CO Product R(+)-Hydantoin Derivative (3,5-dimethyl-2,4-imidazolidinedione) Diradical->Product Recombination (Stereospecific) Minor S(+)-Hydantoin Derivative (2-5% Inversion) Diradical->Minor Recombination (Inversion)

Photochemical ring contraction of S(+)-hexobarbital to R(+)-3,5-dimethylhydantoin.

Quantitative Data and Stereochemical Parameters

Understanding the thermodynamic and photochemical boundaries of this reaction is essential for maximizing the yield of the target 3,5-dimethyl-2,4-imidazolidinedione derivative. The , confirming the reversible nature of the initial homolytic cleavage[1].

ParameterValue / ConditionMechanistic Causality / Significance
Irradiation Wavelength 253.7 nmExcites the π→π∗ transition specific to the deprotonated barbiturate anion[1].
Substrate S(+)-HexobarbitalChiral starting material necessary for tracking stereocenter integrity during ring contraction[1].
Major Product R(+)-3,5-dimethylhydantoin derivativeMain ring-contraction product demonstrating stereospecific retention of configuration[1].
Inversion Rate 2% - 5%Indicates a minor competitive pathway allowing slight rotation before diradical recombination[2].
Quantum Yield ( Φ ) Temperature dependentValidates the reversible nature of the homolytic C4-C5 bond cleavage prior to decarbonylation[1].

Experimental Protocol: Photochemical Synthesis and Isolation

The following self-validating protocol outlines the precise methodology required to execute this stereospecific conversion while suppressing unwanted photo-oxidation side reactions.

Step 1: Substrate Preparation and Deprotonation
  • Buffer Preparation: Prepare a 0.1 M sodium carbonate/bicarbonate buffer and adjust to pH 11.0.

    • Causality: Barbituric acid derivatives exist predominantly in the trioxo structure in the solid state, but[1]. A pH of 11 ensures complete deprotonation at the N3 position, generating the photoactive anion required for the specific C4-C5 cleavage pathway.

  • Dissolution: Dissolve 10 mM of S(+)-hexobarbital in the prepared buffer.

  • Deoxygenation: Purge the solution with high-purity Argon gas for 30 minutes.

    • Causality: Dissolved oxygen acts as a triplet quencher and can react with the diradical intermediate to form peroxides, severely degrading the yield of the hydantoin product.

Step 2: Photochemical Irradiation
  • Reactor Setup: Transfer the deoxygenated solution to a quartz photoreactor equipped with a water-cooling jacket.

  • Temperature Control: Circulate cooling fluid to maintain the reaction strictly at 20 °C.

    • Causality: Because the homolytic cleavage is reversible, elevated temperatures alter the kinetics of recombination versus decarbonylation, negatively impacting the quantum yield.

  • Irradiation: Irradiate the solution using a low-pressure mercury lamp emitting primarily at 253.7 nm.

  • Self-Validation Check: Periodically sample the mixture and scan the UV-Vis spectrum from 200–300 nm. The presence of a clean isosbestic point indicates a direct conversion from the barbiturate to the hydantoin. Baseline drift or the loss of the isosbestic point indicates oxygen contamination or secondary photolysis.

Step 3: Reaction Quenching and Extraction
  • Termination: Stop the irradiation at ~30% conversion (monitored via the disappearance of the anion absorption band at ~245 nm).

    • Causality: Limiting the conversion prevents the newly formed 3,5-dimethyl-2,4-imidazolidinedione from undergoing secondary photochemical degradation.

  • Acidification: Quench the reaction by acidifying the mixture to pH 3.0 using 1 M HCl.

  • Extraction: Extract the aqueous layer three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Chiral Separation and Analysis
  • Purification: Isolate the hydantoin fraction using flash chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

  • Stereochemical Validation: Analyze the purified R(+)-5-(1'-cyclohexenyl)-3,5-dimethyl-2,4-imidazolidinedione using Chiral HPLC (e.g., Chiralcel OJ column) and polarimetry to quantify the enantiomeric excess (ee) and verify the 2–5% inversion rate.

Workflow Prep 1. Substrate Preparation (pH 11 Buffer, Argon) Irrad 2. UV Irradiation (253.7 nm, 20°C) Prep->Irrad Quench 3. Reaction Quenching (pH 3 Acidification) Irrad->Quench Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Analyze 5. Chiral HPLC & Polarimetry (ee% Determination) Extract->Analyze

Step-by-step workflow for the photochemical conversion and isolation of the hydantoin product.

References

  • Barton, H. J., Bojarski, J., Zurowska, A., & Ekiert, L. (1990). Photoinduced stereospecific formation of substituted hydantoin from hexobarbital. Journal of Photochemistry and Photobiology A: Chemistry, 54(3), 373-383. URL:[Link]

  • Bojarski, J., Mokrosz, J. L., Barton, H. J., & Paluchowska, M. H. (1985). Recent Progress in Barbituric Acid Chemistry. Advances in Heterocyclic Chemistry, 38, 229-297. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 3,5-Dimethyl-2,4-imidazolidinedione in Photolytic Reactions

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the role and potential applications of 3,5-dimethyl-2,4-imidazolidinedione (3,5-DMH) in photolyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the role and potential applications of 3,5-dimethyl-2,4-imidazolidinedione (3,5-DMH) in photolytic reactions. While not a classical photoinitiator or photosensitizer, the inherent chemical structure of the hydantoin scaffold suggests potential for photochemical activity under specific conditions. This guide moves beyond established literature to explore plausible, yet underexplored, roles of 3,5-DMH. We will delve into the fundamental photochemical principles of the hydantoin ring, propose potential applications based on these principles—including its use as a photolabile moiety or a model for phototoxicity studies—and provide detailed, validated protocols for investigating these hypotheses in a laboratory setting.

Section 1: Foundational Photochemical Principles of the Hydantoin Scaffold

The photochemical behavior of any molecule is dictated by its ability to absorb light and the subsequent chemical pathways available to its excited state. For 3,5-dimethyl-2,4-imidazolidinedione, its potential role in photolytic reactions is rooted in the fundamental chemistry of its core structure.

Electronic Structure and Spectroscopic Properties

The hydantoin ring system, in its basic form, does not contain extensive chromophores that absorb strongly in the near-UV or visible spectrum. The primary absorption is typically found in the far-UV region (<220 nm).[1] This implies that to induce a photolytic reaction with standard laboratory equipment (e.g., mercury lamps with 254 nm or >300 nm filters), 3,5-DMH would either need to be part of a larger molecule containing a suitable chromophore or be subjected to high-energy irradiation. However, the structure is not entirely photo-inert, and understanding its potential reaction pathways upon excitation is crucial.

Plausible Photolytic Reaction Pathways

Upon absorption of a sufficiently energetic photon, an organic molecule is promoted to an excited singlet state. It can then relax back to the ground state or undergo intersystem crossing to a longer-lived triplet state.[2] It is from this triplet state that many significant photochemical reactions occur. For 3,5-DMH, we can postulate several primary photolytic pathways.

  • Pathway A: Photochemical Ring Cleavage: General studies of hydantoin derivatives suggest that photochemical cleavage of the ring is a possible reaction.[1] This could proceed via a mechanism analogous to a Norrish Type I cleavage of the carbonyl groups, leading to the formation of a diradical intermediate that can subsequently fragment.

  • Pathway B: N-C Bond Homolysis: The bonds connecting the methyl groups to the nitrogen atoms (N-CH₃) or the C5-methyl groups could undergo homolytic cleavage, generating alkyl and hydantoin-centered radicals.

  • Pathway C: Sensitized Photooxidation: In the presence of a separate photosensitizer molecule, light energy can be transferred to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[3] Singlet oxygen can then attack the electron-rich portions of the 3,5-DMH ring, leading to oxidation and the formation of endoperoxides, which may be unstable and decompose into other products. This is a common mechanism in photodynamic therapy and phototoxicity studies.[4][5]

cluster_excitation Energy Input & State Transition cluster_pathways Photolytic Reaction Pathways DMH_S0 3,5-DMH (S₀) DMH_S1 Excited Singlet State (S₁) DMH_S0->DMH_S1 Photon Absorption (hν) PathwayC Pathway C: Sensitized Oxidation DMH_S0->PathwayC + Sensitizer + ³O₂ + hν DMH_T1 Excited Triplet State (T₁) DMH_S1->DMH_T1 Intersystem Crossing (ISC) PathwayA Pathway A: Ring Cleavage DMH_T1->PathwayA PathwayB Pathway B: N-C Homolysis DMH_T1->PathwayB RadicalsA Diradical Intermediates + Fragmentation Products PathwayA->RadicalsA RadicalsB Alkyl & Hydantoin Radicals PathwayB->RadicalsB OxidationC Oxidized Products (Endoperoxides, etc.) PathwayC->OxidationC

Sources

Method

developing derivatives of 3,5-dimethyl-2,4-imidazolidinedione for enhanced activity

Application Notes & Protocols Topic: Strategic Development of Novel 3,5-Dimethyl-2,4-imidazolidinedione Derivatives as Potent Anticonvulsant Agents Audience: Researchers, scientists, and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Development of Novel 3,5-Dimethyl-2,4-imidazolidinedione Derivatives as Potent Anticonvulsant Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial effects.[1][3][4][5] The anticonvulsant properties are particularly noteworthy, with phenytoin (5,5-diphenylhydantoin) being a landmark drug for the treatment of epilepsy.[2] The parent compound, 3,5-dimethyl-2,4-imidazolidinedione, presents a validated starting point for further optimization.

This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives of 3,5-dimethyl-2,4-imidazolidinedione. The primary objective is to enhance anticonvulsant activity by strategically modifying the N-1 position of the hydantoin ring. We will detail the scientific rationale behind this strategy, provide a robust synthetic protocol, and outline a tiered biological screening cascade, beginning with essential cytotoxicity assessment and progressing to established in vivo models of seizure.

Rationale for Derivative Design: Targeting the N-1 Position

The biological activity of hydantoin-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring.[1] While the C-5 position often influences the mechanism of action and potency, modifications at the N-1 and N-3 positions are critical for modulating pharmacokinetic properties such as solubility, metabolism, and membrane permeability.

In the case of 3,5-dimethyl-2,4-imidazolidinedione, the N-3 and C-5 positions are already occupied by methyl groups. The N-1 position, bearing a hydrogen atom, is the most chemically accessible site for derivatization. Introducing substituents at this position offers several strategic advantages:

  • Modulation of Lipophilicity: Introducing alkyl or aryl groups can systematically alter the compound's lipophilicity (LogP). This is a critical parameter for blood-brain barrier (BBB) penetration, which is essential for any centrally acting agent like an anticonvulsant.

  • Introduction of New Pharmacophoric Features: Adding functional groups (e.g., esters, amides, aromatic rings) can introduce new hydrogen bond donors/acceptors or van der Waals/pi-stacking interactions, potentially leading to improved binding affinity with the molecular target.

  • Blocking Metabolic Sites: An unsubstituted N-H bond can be a site for metabolic modification (e.g., glucuronidation), leading to rapid clearance. Alkylation or acylation at N-1 can block this metabolic pathway, potentially increasing the compound's half-life and duration of action.

Our strategy, therefore, focuses on synthesizing a library of N-1 substituted derivatives to explore this chemical space and identify compounds with superior potency and drug-like properties compared to the parent scaffold.

Synthetic Strategy and Protocol

The most direct approach for modifying the N-1 position of the 3,5-dimethyl-2,4-imidazolidinedione scaffold is through N-alkylation or N-acylation. This typically involves deprotonation of the N-1 nitrogen with a suitable base, followed by reaction with an electrophilic alkyl or acyl halide.

G cluster_synthesis Synthetic Workflow for N-1 Derivatization start 3,5-Dimethyl-2,4- imidazolidinedione (Parent Compound) reaction N-1 Alkylation/ Acylation Reaction start->reaction reagents 1. Base (e.g., NaH) 2. Electrophile (R-X) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-1-Substituted Derivative (Target Compound) purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for N-1 derivatization of the parent scaffold.

Protocol 2.1: Synthesis of N-1-Benzyl-3,5-dimethyl-2,4-imidazolidinedione

This protocol provides an exemplary method for the N-1 benzylation of the starting material. The causality for selecting the reagents is as follows: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic N-1 proton of the hydantoin. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the resulting anion and is stable to the reaction conditions.

Materials:

  • 3,5-Dimethyl-2,4-imidazolidinedione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe, separatory funnel

Procedure:

  • Preparation: Add 3,5-dimethyl-2,4-imidazolidinedione (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution may become a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-1-benzyl-3,5-dimethyl-2,4-imidazolidinedione.[6]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Strategy

A tiered screening approach is essential for efficiently identifying promising candidates while minimizing the use of resources and animals. The workflow begins with an assessment of general toxicity, followed by specific assays for anticonvulsant activity.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesized Derivatives Library tier1 Tier 1: In Vitro Screening Cytotoxicity (MTT Assay) on Neuronal Cell Line synthesis->tier1 decision1 Low Cytotoxicity? (High IC50) tier1->decision1 tier2 Tier 2: In Vivo Screening (Acute Mouse Models) decision1->tier2 Yes discard Discard or Deprioritize decision1->discard No mes_test Maximal Electroshock (MES) Test tier2->mes_test ptz_test Pentylenetetrazole (PTZ) Test tier2->ptz_test analysis Data Analysis Determine ED50 & PI mes_test->analysis ptz_test->analysis

Caption: Tiered workflow for the biological evaluation of new derivatives.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Before in vivo testing, it is critical to determine if the compounds exhibit general cytotoxicity. A compound that appears effective in a seizure model simply because it is toxic to neurons is not a viable drug candidate. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution (typically in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (e.g., ≤0.5%). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3.2: In Vivo Anticonvulsant Screening

Compounds with low cytotoxicity (high IC₅₀ values) are advanced to in vivo screening. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (PTZ) tests are the two most widely used and validated preliminary screening models for identifying anticonvulsant activity.[11][12]

Animal Model: Male Swiss mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2.1 Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[11]

Procedure:

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group). A vehicle control group receives only the vehicle.

  • Peak Effect Time: Wait for the time of peak effect of the drug (typically 30-60 minutes post-i.p. injection).

  • Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Immediately observe the mouse for the presence or absence of a tonic hind-limb extension seizure. Protection is defined as the complete absence of this endpoint.

  • Data Analysis: Calculate the percentage of mice protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[12][13]

3.2.2 Pentylenetetrazole (PTZ) Test

The PTZ test is a chemoconvulsant model for generalized myoclonic and absence seizures, identifying compounds that elevate the seizure threshold.[11][13]

Procedure:

  • Drug Administration: Administer the test compound i.p. at various doses as described for the MES test.

  • Peak Effect Time: After the appropriate waiting period, administer a subcutaneous (s.c.) injection of PTZ at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).[13]

  • Observation: Place the mouse in an individual observation chamber and observe for 30 minutes for the presence of a generalized clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.[13]

  • Data Analysis: Calculate the percentage of mice protected at each dose and determine the ED₅₀ using probit analysis.

Data Interpretation and Presentation

The collected data should be organized to facilitate a clear structure-activity relationship (SAR) analysis. A summary table is highly effective for comparing the potency and toxicity of the synthesized derivatives.

Table 1: Hypothetical Biological Activity Data for 3,5-Dimethyl-2,4-imidazolidinedione Derivatives

Compound IDN-1 Substituent (R)Cytotoxicity IC₅₀ (µM)MES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Protective Index (PI)¹
Parent -H>100>300>300-
D-01 -CH₂Ph (Benzyl)854560>1.0
D-02 -CH₂CH₂Ph923855>1.0
D-03 -CH₂(4-Cl-Ph)752535>1.0
D-04 -CH₃>100150210>1.0
Phenytoin (Reference Drug)>1009.5>100>10

¹ Protective Index (PI) is calculated as TD₅₀ / ED₅₀, where TD₅₀ is the median toxic dose (determined via a separate neurotoxicity assay, e.g., the rotorod test). A higher PI indicates a wider safety margin.[13] A PI > 1.0 is generally considered a minimum for a compound to be of further interest.

From this hypothetical data, one could conclude that adding a substituted benzyl group at the N-1 position (e.g., compound D-03 ) significantly enhances anticonvulsant activity in both MES and PTZ models compared to the parent compound, without introducing significant cytotoxicity.

Conclusion

This guide outlines a systematic and robust methodology for the development of novel 3,5-dimethyl-2,4-imidazolidinedione derivatives for enhanced anticonvulsant activity. By employing a rational design strategy focused on N-1 substitution, followed by established protocols for synthesis and a tiered biological evaluation, researchers can efficiently identify and optimize lead candidates. The integration of in vitro cytotoxicity assays with in vivo efficacy models like MES and PTZ ensures that selected compounds not only possess the desired pharmacological activity but also exhibit a promising initial safety profile, paving the way for further preclinical development.

References

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria. PubMed.
  • Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
  • Quantitative structure-activity relationships of imidazolidine derivatives related to clonidine at peripheral alpha-adrenoceptors. PubMed.
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. ResearchGate.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (Publication Source).
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC.
  • SYNTHESIS OF N-IMIDAZOLIDIN-2-YLIDENEHYDRAZONES AND THEIR TRANSFORMATION INTO 5,10,11,12a-TETRAHYDRO. HETEROCYCLES.
  • Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (Publication Source).
  • In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PMC.
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers.
  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. The Company of Biologists.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate.
  • Identification of Novel Triazole–Pyrazole Conjugates as Potential Anticonvulsant Agents: Synthesis and Biological Evaluations. ACS Publications.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Imidazolidines synthesis. Organic Chemistry Portal.
  • Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice. PMC.
  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate.
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar.
  • 3,5-Dimethyl-2,4-imidazolidinedione AldrichCPR. Sigma-Aldrich.
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. Benchchem.
  • Biological potential of thiazolidinedione derivatives of synthetic origin. PMC.
  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3,5-Dimethyl-2,4-imidazolidinedione

Welcome to the Technical Support Center for the purification of 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin). This resource is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin). This resource is engineered for drug development professionals and synthetic chemists who require high-purity hydantoin derivatives for downstream applications, such as active pharmaceutical ingredient (API) synthesis and halogenation precursors.

FAQ: Fundamental Properties & Solvent Selection

Q: What are the critical physicochemical properties I should consider before designing a purification protocol? A: Understanding the thermal and acid-base properties of 3,5-dimethylhydantoin is essential for designing a robust purification workflow. While the imidic NH group in unsubstituted hydantoins typically dissociates, the 3,5-dimethyl substitution removes this acidic proton, fundamentally altering its solubility profile and intermolecular hydrogen-bonding capacity.

Table 1: Physicochemical Properties of 3,5-Dimethylhydantoin

PropertyValueCausality in Purification Strategy
Molecular Weight 128.14 g/mol [1]Determines stoichiometric equivalents for solvent volumes and yield calculations.
Melting Point 178 °C[1]High thermal stability allows for aggressive thermal gradients during recrystallization without the risk of the compound "oiling out" (melting out of solution).
pKa ~9.20[1]Weakly acidic/neutral behavior dictates stability during aqueous washes; prevents degradation in mildly acidic or basic workups.

Q: I am experiencing co-precipitation of unreacted urea or aldehyde byproducts. How do I resolve this? A: Co-precipitation often occurs due to hydrogen bonding between the hydantoin carbonyl groups and protic impurities. To resolve this, shift from a highly protic solvent (like pure water) to a moderately polar aprotic solvent or a binary mixture. The 3,5-dimethyl substitution increases the lipophilicity of the molecule, making ethyl acetate an excellent choice for selectively dissolving the product while leaving highly polar byproducts (like urea) as 2[2].

Troubleshooting Guide: Step-by-Step Purification Workflows

Issue 1: Low purity of crude product synthesized via traditional cyclization methods.

Solution: Implementation of a Self-Validating Recrystallization Protocol

Causality: Ethyl acetate provides an optimal temperature-dependent solubility gradient for 3,5-dimethylhydantoin. At reflux, the compound is highly soluble, but at 0–4 °C, the solubility drops drastically. This thermodynamic shift promotes the formation of pure crystalline needles while kinetically trapping degradation products in the mother liquor[2].

Protocol A: Recrystallization from Ethyl Acetate

  • Dissolution: Suspend 10.0 g of crude 3,5-dimethyl-2,4-imidazolidinedione in 30 mL of ethyl acetate in a round-bottom flask.

  • Heating: Heat the suspension to reflux (approx. 77 °C) under continuous magnetic stirring until complete dissolution is achieved.

    • Self-Validation Check: If insoluble particulates remain after 15 minutes at reflux, perform a rapid hot filtration to remove inorganic salts or polymerized byproducts before proceeding.

  • Cooling Gradient: Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) undisturbed for 2 hours. Causality: Rapid cooling causes kinetic trapping of impurities within the crystal lattice; slow cooling ensures thermodynamic, high-purity crystal growth.

  • Crystallization: Transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize the precipitation yield.

  • Isolation: Filter the white crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethyl acetate to displace the impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours. Verify purity via melting point analysis (Target: 178 °C)[1].

Issue 2: High solvent waste and environmental concerns during scale-up.

Solution: Aqueous Precipitation (Green Chemistry Approach)

Causality: Recent advancements in the mechanochemical synthesis of hydantoins demonstrate that intermediate ureido esters can be cyclized with minimal organic solvents. The resulting hydantoins can be3, bypassing the need for volatile organic compounds (VOCs)[3].

Protocol B: Aqueous Precipitation via pH Adjustment

  • Aqueous Suspension: Suspend the crude mechanochemical reaction mixture in distilled water (20 mL per 10 g of crude).

  • Acidification: Slowly add 10% aqueous citric acid dropwise under vigorous stirring until the pH reaches 5.0–6.0[3].

    • Causality: Neutralizing the base reduces the solubility of the hydantoin, forcing it out of the aqueous phase as a solid precipitate.

  • Precipitation: Stir the suspension at room temperature for 30 minutes to ensure complete precipitation and uniform particle size.

  • Filtration: Recover the product via simple vacuum filtration.

  • Washing: Wash the filter cake with 15 mL of cold distilled water to remove residual citric acid and inorganic salts.

Purification Decision Workflow

To assist in selecting the correct purification method based on your specific impurity profile, consult the decision tree below.

PurificationWorkflow Start Crude 3,5-Dimethylhydantoin CheckImpurity Identify Major Impurities (via TLC / NMR) Start->CheckImpurity Polar Highly Polar Impurities (e.g., Urea, Inorganic Salts) CheckImpurity->Polar NonPolar Organic / Non-Polar Impurities (e.g., Unreacted Organics) CheckImpurity->NonPolar Aqueous Protocol B: Aqueous Precipitation (10% Citric Acid / H2O) Polar->Aqueous Recryst Protocol A: Recrystallization (Ethyl Acetate) NonPolar->Recryst Pure Pure 3,5-Dimethyl- 2,4-imidazolidinedione (MP ~178°C) Aqueous->Pure HotFilt Hot Filtration Required? Recryst->HotFilt HotFilt->Pure Yes (Filter) / No

Decision tree for selecting the optimal 3,5-dimethylhydantoin purification protocol.

References

  • The Journal of Organic Chemistry 1971 Volume.36 No.14 Source: Department of Science Service (DSS) URL:[Link]

  • Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin Source: ACS Publications URL:[Link]

  • Adsorption of Hydantoins on Activated Carbon Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Optimization

optimizing reaction conditions for 3,5-dimethyl-2,4-imidazolidinedione synthesis (temperature, solvent, catalyst)

Welcome to the Technical Support Center for hydantoin derivative synthesis. This guide is specifically engineered for research scientists and drug development professionals optimizing the yield, purity, and scalability o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydantoin derivative synthesis. This guide is specifically engineered for research scientists and drug development professionals optimizing the yield, purity, and scalability of 3,5-dimethyl-2,4-imidazolidinedione (3,5-dimethylhydantoin).

Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and empirical data to help you navigate the thermodynamic and kinetic challenges of this synthesis.

Synthesis Workflow & Optimization Logic

The synthesis of 3,5-dimethyl-2,4-imidazolidinedione generally proceeds via two primary pathways: Route A (De novo cyclization via catalytic oxidative carbonylation) and Route B (Late-stage N-methylation of a pre-formed hydantoin core).

G cluster_0 Route A: Catalytic Carbonylation cluster_1 Route B: Late-Stage N-Methylation Start Precursor Selection Amide α-Amino Amide (N-Methylalanine Amide) Start->Amide Hydantoin 5-Methylhydantoin Start->Hydantoin Cat Catalyst: W(CO)6 + I2 Base: DBU Solvent: DCM @ 35°C Amide->Cat Product 3,5-Dimethyl-2,4-imidazolidinedione (Target Molecule) Cat->Product Meth Reagent: Dimethyl Sulfate Base: t-BuOK Solvent: DMSO @ RT Hydantoin->Meth Meth->Product

Fig 1: Synthesis pathways for 3,5-dimethyl-2,4-imidazolidinedione highlighting key conditions.

Troubleshooting Guides

Q: During the catalytic oxidative carbonylation of α-amino amides (Route A), I am observing significant oligomerization and low yields of the hydantoin. How can I optimize the solvent and temperature? A: This is a documented kinetic issue when utilizing 1,2-dichloroethane (DCE) as the reaction medium[1]. While amines are generally known to react with chlorinated solvents, the primary cause of yield loss in this specific pathway is poor substrate solubility, which triggers competitive, unidentified oligomerization pathways. The Fix: Switch your solvent to Dichloromethane (DCM). DCM significantly enhances the solubility of the sterically hindered α-amino amide substrate. Furthermore, strict thermal control is required; maintain the reaction at 35 °C and limit the duration to 24–36 hours to prevent competitive decomposition of the substrate[1].

Q: I am attempting Route B (N-methylation of 5-methylhydantoin), but the reaction stalls with unreacted starting material. What catalyst or base system is optimal? A: The N-3 position of the hydantoin ring is mildly acidic but requires a strong base to fully deprotonate and act as a potent nucleophile. Weak bases or protic solvents will quench the reactivity by hydrogen-bonding with the nitrogen anion. The Fix: The optimal, self-validating system utilizes Potassium tert-butoxide (t-BuOK) as the base in anhydrous Dimethyl Sulfoxide (DMSO)[2]. DMSO, as a polar aprotic solvent, poorly solvates the resulting hydantoin anion. This lack of solvation drastically increases the "naked" anion's nucleophilicity toward the methylating agent (dimethyl sulfate), driving the reaction to completion[2].

Q: Can I use a multicomponent Bucherer-Bergs reaction to directly synthesize the core, and what are the optimal conditions? A: The Bucherer-Bergs reaction is highly effective for synthesizing hydantoins. However, conducting a multicomponent reaction (MCR) requires precise thermodynamic control to channel the pre-equilibrated intermediate network into the main product[3]. The Fix: For optimal yields, utilize Polyethylene Glycol (PEG) as a green solvent and elevate the temperature to 150 °C[3]. The high temperature provides the necessary activation energy to drive the cyclization, while PEG stabilizes the intermediates without the need for additional metal catalysts.

Quantitative Optimization Data

The following table summarizes the empirical effects of varying reaction conditions on the yield of hydantoin derivatives. Use this data to benchmark your own experimental outputs.

Synthesis RouteSolventCatalyst / BaseTemperatureTimeTypical YieldKey Mechanistic Observation
Catalytic Carbonylation DCMW(CO)₆ / I₂ / DBU35 °C36 h64% – 90%High substrate solubility; avoids oligomerization[1].
Catalytic Carbonylation DCEW(CO)₆ / I₂ / DBU35 °C24 h< 30%Severe oligomerization and substrate decomposition[1].
N-Methylation DMSOt-BuOK25 °C (RT)2 h> 85%Polar aprotic solvent maximizes N-3 nucleophilicity[2].
Bucherer-Bergs MCR PEGNone (Thermal)150 °C6 – 8 h70% – 89%High thermal energy required to drive the pre-equilibrated network[3].

Standardized Experimental Protocols

Protocol A: Catalytic Oxidative Carbonylation (De Novo Cyclization)

Self-validating mechanism: The evolution of the product can be monitored by the disappearance of the primary/secondary amide N-H stretch (~3200-3400 cm⁻¹) in FTIR, validating successful cyclization.

  • Preparation: In a thoroughly flame-dried Schlenk flask under an inert argon atmosphere, dissolve the N-methylalanine amide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Loading: Add Tungsten hexacarbonyl (W(CO)₆) (10 mol%) and Iodine (I₂) (1.0 equiv) to the solution. (Mechanistic Note: W(CO)₆ acts as the carbonyl source mediator, while I₂ oxidizes the metal center to facilitate CO insertion).

  • Base Addition: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise via syringe.

  • Carbonylation: Purge the flask with Carbon Monoxide (CO) gas and maintain a steady balloon pressure (1 atm).

  • Heating: Stir the reaction mixture at 35 °C for 36 hours. Critical: Do not exceed 36 hours to prevent product decomposition[1].

  • Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize residual iodine. Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO₄, and purify via flash column chromatography.

Protocol B: Late-Stage N-Methylation of 5-Methylhydantoin

Self-validating mechanism: TLC monitoring (Hexanes:EtOAc) will show a distinct shift to a less polar spot as the hydrogen-bond donating N-H group is replaced by a hydrophobic methyl group.

  • Deprotonation: Dissolve 5-methylhydantoin (1.0 equiv) in anhydrous DMSO (0.5 M). Add potassium tert-butoxide (1.0 equiv) in one portion. Stir for 15 minutes at room temperature to ensure complete deprotonation[2].

  • Alkylation: Dropwise, add dimethyl sulfate (1.0 equiv) dissolved in a small volume of DMSO. (Caution: Dimethyl sulfate is a highly toxic alkylating agent; handle strictly in a ventilated fume hood).

  • Reaction: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Quenching & Isolation: Add a few drops of glacial acetic acid to quench any unreacted base. Evaporate the DMSO under high vacuum[2].

  • Purification: Triturate the resulting residue with 2.5 N NaOH, filter, and recrystallize the solid from ethyl acetate to yield pure 3,5-dimethyl-2,4-imidazolidinedione[2].

Frequently Asked Questions (FAQs)

Q: Why is DBU chosen over triethylamine in the carbonylation route? A: DBU is a non-nucleophilic, sterically hindered strong base. It efficiently deprotonates the intermediate without competing as a nucleophile against the amide nitrogen, which is critical for maintaining high catalytic turnover and preventing side reactions.

Q: Can I recover and reuse the PEG solvent in the Bucherer-Bergs reaction? A: Yes. Polyethylene glycol (PEG) can typically be recovered by extracting the organic products with diethyl ether or ethyl acetate. The PEG remains in the aqueous phase, which can then be lyophilized and reused, significantly improving the green chemistry metrics of your synthesis.

Q: What are the primary safety concerns with these optimization parameters? A: Protocol A utilizes Carbon Monoxide (CO), a toxic, odorless gas, requiring a well-ventilated fume hood and active CO detectors. Protocol B uses Dimethyl Sulfate, a potent volatile alkylating agent; all spills must be neutralized with dilute ammonia or alkaline solutions immediately to prevent severe exposure.

References

  • Preparation of Hydantoins by Catalytic Oxidative Carbonylation of α-Amino Amides | The Journal of Organic Chemistry - ACS Publications.1

  • The Journal of Organic Chemistry 1971 Volume.36 No.14 | Reaction of 5-methylhydantoin with Dimethyl Sulfate. 2

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction | Journal of Synthetic Chemistry (2024). 3

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 3,5-Dimethyl-2,4-imidazolidinedione Derivatives

Welcome to the Technical Support Center for chiral resolution of hydantoin derivatives. This guide is engineered for analytical chemists and drug development professionals dealing with the specific steric and electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution of hydantoin derivatives. This guide is engineered for analytical chemists and drug development professionals dealing with the specific steric and electronic challenges of 3,5-dimethyl-2,4-imidazolidinedione scaffolds.

Mechanistic Grounding: The Causality of Chiral Recognition

The 2,4-imidazolidinedione (hydantoin) ring is a privileged pharmacophore. When asymmetrically substituted at the C5 position, it generates a chiral center. However, 3,5-dimethylation fundamentally alters the molecule's interaction profile .

By methylating the N3 position, you eliminate a critical hydrogen-bond donor that typically anchors unsubstituted hydantoins (like phenytoin) to the stationary phase. Consequently, chiral recognition of 3,5-dimethyl-2,4-imidazolidinediones on polysaccharide-based Chiral Stationary Phases (CSPs) relies entirely on:

  • Dipole-Dipole Interactions: Between the CSP carbamate linkages and the C2/C4 carbonyls of the hydantoin ring.

  • Steric Inclusion: The spatial fit of the C5 substituent into the chiral grooves of the amylose or cellulose polymer helix.

  • π−π Interactions: Driven by the electron-rich 3,5-dimethylphenylcarbamate groups on the CSP if the C5 hydantoin substituent is aromatic [1].

Understanding this shift from H-bonding to steric/dipole reliance is critical for troubleshooting co-elution and peak tailing.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to sample analysis until the internal validation criteria are met.

Protocol A: Normal-Phase HPLC Screening (The Baseline Standard)

Polysaccharide-based CSPs, particularly those derived from amylose (e.g., Chiralpak AD), exhibit the most universal resolving ability for hydantoin derivatives[1].

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak AD column (250 mm × 4.6 mm, 5 µm). Flush with 100% HPLC-grade Isopropanol (IPA) at 0.5 mL/min for 30 minutes to remove storage solvents.

  • Mobile Phase Equilibration: Transition to a mobile phase of n-hexane/IPA (90:10, v/v). Equilibrate at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Sample Preparation: Dissolve the racemic 3,5-dimethyl-2,4-imidazolidinedione in the mobile phase to a concentration of 1.0 mg/mL. Causality note: Dissolving in the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

  • System Suitability Injection (Validation Step): Inject 10 µL of the racemate.

    • Validation Check: Calculate the resolution factor ( Rs​ ). The system is validated for quantitative analysis only if Rs​≥1.5 and the theoretical plate count ( N ) for the first eluting peak is > 5,000 . If Rs​<1.5 , decrease the IPA modifier to 5% to increase retention and dipole interaction time.

Protocol B: Supercritical Fluid Chromatography (SFC) with Immobilized CSPs

For 3,5-dimethylhydantoins with bulky, highly lipophilic C5 substituents, solubility in hexane is often poor. SFC using supercritical CO2​ bypasses this while offering superior mass transfer kinetics [2].

Step-by-Step Methodology:

  • Column Selection: Use an immobilized amylose phase (e.g., CHIRAL ART Amylose-SA). Causality note: Immobilized phases allow the use of a broader range of co-solvents without stripping the polymer coating.

  • Parameter Setup: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

  • Mobile Phase: Utilize CO2​ /Methanol (80:20, v/v) at a flow rate of 3.0 mL/min.

  • Green Solvent Alternative: If baseline separation fails, switch the modifier to 100% Dimethyl Carbonate (DMC). DMC acts as an environmentally friendly, highly efficient modifier for hydantoins on immobilized phases [2].

  • System Suitability Injection (Validation Step): Inject 5 µL of racemate.

    • Validation Check: Confirm peak symmetry (Tailing Factor Tf​ between 0.9 and 1.2). If Tf​>1.2 , the CO2​ density is likely too low; increase ABPR pressure to 150 bar to increase solvating power.

Quantitative Data Presentation: CSP Performance Comparison

The following table synthesizes the expected performance of various CSPs for resolving 3,5-dimethylhydantoin derivatives based on authoritative chromatographic data [1, 2, 3].

Chiral Stationary PhasePolymer BackboneCoating TypeOptimal Mobile PhaseTypical Resolution ( Rs​ )Application Notes
Chiralpak AD AmyloseCoatedHexane/IPA (90:10)1.8 – 3.5Primary choice; broad enantiorecognition for bulky C5 groups.
Chiralcel OD CelluloseCoatedHexane/IPA (85:15)1.2 – 2.0Tighter cavity; prone to EEO inversion compared to Amylose.
Amylose-SA AmyloseImmobilized CO2​ /MeOH (80:20)2.0 – 4.5Best for SFC; compatible with DMC (Dimethyl Carbonate).
Cellulose-SB CelluloseImmobilized CO2​ /EtOH (80:20)1.0 – 2.5Good alternative if Amylose-SA fails; favors anti-isomers.

Method Development Workflow

ChiralResolutionWorkflow Start Racemic 3,5-dimethyl- 2,4-imidazolidinedione Screening Primary CSP Screening (Amylose/Cellulose Carbamates) Start->Screening Solubility Assess Sample Solubility Screening->Solubility NP_HPLC Normal Phase HPLC (Hexane/IPA) Solubility->NP_HPLC High in Hexane/IPA SFC SFC / Green HPLC (CO2/MeOH or DMC) Solubility->SFC Low in Hexane/IPA Eval Evaluate Resolution (Rs) NP_HPLC->Eval SFC->Eval Rs_Good Rs ≥ 1.5 Method Validated Eval->Rs_Good Success Rs_Bad Rs < 1.5 Optimize Modifier/Temp Eval->Rs_Bad Co-elution Rs_Bad->NP_HPLC Iterate Rs_Bad->SFC Switch Mode

Fig 1: Decision matrix for chiral method development of hydantoin derivatives.

Troubleshooting Guides & FAQs

Q: My 3,5-dimethylhydantoin derivative shows severe peak tailing on Chiralcel OD. How do I fix this? A: Peak tailing in N-methylated hydantoins often results from secondary, non-enantioselective interactions with residual silanols on the silica support. Because the N3-methyl group increases the molecule's overall lipophilicity and alters its dipole moment, it can penetrate the polymer coating more deeply. Solution: Switch to an immobilized phase (e.g., CHIRAL ART Amylose-SA) which often has better end-capping, or add a trace modifier (0.1% Trifluoroacetic acid if the C5 group contains basic amines, or 0.1% Diethylamine if it contains acidic moieties) to suppress silanol ionization.

Q: Hexane/IPA mixtures are failing to dissolve my C5-aromatic substituted derivative. What are my options? A: 3,5-dimethyl-2,4-imidazolidinediones with bulky, multi-ring C5-aryl groups often form highly stable crystalline lattices, resulting in poor solubility in alkanes. Solution: Transition to Supercritical Fluid Chromatography (SFC) using CO2​ /MeOH. If you must use HPLC, utilize 100% Dimethyl Carbonate (DMC) as the mobile phase [2]. Critical Warning: You must use an immobilized CSP (like Amylose-SA or Cellulose-SB) when using DMC. Standard coated columns (like Chiralpak AD) will be instantly destroyed by DMC, as it dissolves the polymer coating.

Q: Why did my Enantiomeric Elution Order (EEO) reverse when switching from Chiralpak AD to Chiralcel OD? A: This is a classic structural phenomenon dictated by the carbohydrate backbone. Amylose (AD) forms a left-handed helical structure with a relatively loose, flexible cavity. Cellulose (OD) possesses a tighter, more linear conformation. The spatial arrangement of the 3,5-dimethylphenylcarbamate selectors differs drastically between the two. Consequently, the transient diastereomeric complex that is most stable in the amylose groove is often sterically hindered in the cellulose groove, causing the opposite enantiomer to be retained longer [1].

Q: I am trying to scale up to preparative chromatography. Which phase should I choose? A: Always prioritize the phase that provides the highest loading capacity (solubility) combined with the highest separation factor ( α ), not just resolution ( Rs​ ). Amylose-based CSPs generally offer higher loading capacities for hydantoin derivatives due to their wider helical grooves. If your compound is soluble in DMC, pairing DMC with an immobilized Amylose-SA column offers excellent preparative throughput due to DMC's low viscosity and high volatility, making downstream solvent evaporation highly efficient [2].

References

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations (MDPI).[Link]

Optimization

Technical Support Center: Troubleshooting N-Methylation of Imidazolidinedione Rings

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the imidazolidine-2,4-dione core, commonly known as a hydantoin.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the imidazolidine-2,4-dione core, commonly known as a hydantoin. While structurally simple, functionalizing this heterocycle—specifically via N-methylation—presents a classic regioselectivity challenge.

This guide is designed to move beyond basic protocols. We will dissect the thermodynamic and kinetic causality behind N1 vs. N3 selectivity, troubleshoot common failure modes like over-methylation, and provide self-validating experimental workflows to ensure your syntheses are robust and reproducible.

The Core Mechanism: Understanding N1 vs. N3 Causality

The root of all regioselectivity issues in hydantoin methylation lies in the distinct electronic environments of the two nitrogen atoms[1]:

  • The N3 Position (Thermodynamic Sink): The N3 proton is flanked by two highly electron-withdrawing carbonyl groups (C2 and C4). Upon deprotonation, the resulting negative charge is highly delocalized across both adjacent oxygen atoms via resonance. This renders the N3 proton highly acidic, with a typical pKa​ of ~9[2].

  • The N1 Position (Kinetic Target): The N1 proton is adjacent to only one carbonyl (C2) and an sp3 -hybridized carbon (C5). Without the dual-carbonyl resonance stabilization, the N1 proton is significantly less acidic, exhibiting a pKa​ of ~11–12[1].

The Causality of Reagent Choice: Because of this pKa​ differential, standard mild bases (like K2​CO3​ ) will exclusively deprotonate N3. To force N1-methylation, you must alter the thermodynamic landscape. Using strong potassium bases (e.g., KHMDS or tBuOK) in an aprotic polar solvent like THF fully deprotonates the system or forms specific potassium-coordinated complexes that kinetically expose the N1 position to electrophilic attack by methyl iodide (MeI)[1].

Frequently Asked Questions (FAQs)

Q1: I am trying to methylate the N1 position, but LC-MS shows I am exclusively getting N3-methylated or N1,N3-dimethylated products. What is going wrong? You are likely using a base that is too weak (e.g., Na2​CO3​ , K2​CO3​ , or Cs2​CO3​ ) or a highly polar solvent like DMF[2]. Under these conditions, the N3 anion is the dominant reactive species. If you push the reaction with excess MeI or heat to force N1 reaction, the already-formed N3-methylhydantoin simply undergoes a second methylation, resulting in the N1,N3-dimethylated byproduct[3]. To fix this, switch to a strong base (KHMDS) in THF at lower temperatures.

Q2: I have bulky substituents at the C5 position (e.g., 5,5-diphenylhydantoin/phenytoin). Will this affect N1 methylation? Yes. The C5 position is directly adjacent to N1. Bulky groups at C5 create severe steric hindrance, physically blocking the approach of the methylating agent (MeI) to the N1 anion[1]. If direct N1-methylation fails due to sterics, you must use a transient protecting group strategy: protect N3, methylate N1, and then deprotect N3[3].

Q3: Can I use Sodium Hydride (NaH) for N1-methylation? While NaH is a strong base, the sodium counter-ion ( Na+ ) coordinates differently than the potassium counter-ion ( K+ ). Literature indicates that potassium bases in THF are uniquely effective for N1-selectivity due to the specific solubility and coordination state of the potassium-hydantoinate intermediate[1]. NaH often leads to poor regioselectivity and complex mixtures[2].

Regioselectivity Decision Workflow

Workflow Start Imidazolidinedione (Hydantoin) Core Target Which nitrogen requires methylation? Start->Target N3_Path N3-Selective Methylation (Thermodynamic / Highly Acidic) Target->N3_Path Target N3 N1_Path N1-Selective Methylation (Kinetic / Less Acidic) Target->N1_Path Target N1 N3_Cond Weak Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Reagent: MeI (1.0 - 1.1 eq) N3_Path->N3_Cond N1_Cond Strong Base: KHMDS or tBuOK Solvent: THF Reagent: MeI (1.2 eq) N1_Path->N1_Cond N3_Result N3-Methylhydantoin (High Yield, >90%) N3_Cond->N3_Result Over_Meth Caution: N1,N3-Dimethylation (Avoid excess MeI/Base or prolonged heating) N3_Cond->Over_Meth Excess MeI N1_Result N1-Methylhydantoin (Moderate Yield, 60-80%) N1_Cond->N1_Result N1_Cond->Over_Meth Excess MeI

Decision workflow for regioselective N1 vs. N3 hydantoin methylation.

Quantitative Data: Reaction Optimization Matrix

Use the following table to benchmark your experimental conditions against validated literature standards[1][4].

Target PositionApprox. pKa​ Optimal BaseOptimal SolventEquivalents (MeI)Expected YieldPrimary Risk / Byproduct
N3-Methylation ~9.0 K2​CO3​ (1.5 eq)DMF1.05 - 1.185 - 95%N1,N3-dimethylation (if MeI > 1.1 eq)
N1-Methylation ~11.5KHMDS (1.2 eq)THF1.260 - 80%Unreacted starting material
N1-Methylation ~11.5tBuOK (1.2 eq)THF1.255 - 75%N3-methylation (if moisture present)
N1,N3-Dimethylation N/A Cs2​CO3​ (3.0 eq)DMF2.5 - 3.0>90%O-alkylation (rare, highly dependent on C5)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality between your actions and the chemical outcome.

Protocol A: Direct N1-Selective Methylation

This protocol utilizes kinetic trapping via strong potassium bases to overcome the thermodynamic preference of the N3 position[1][2].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Moisture is strictly prohibited, as water will quench the strong base and revert the system to thermodynamic (N3) control.

  • Dissolution: Dissolve the starting imidazolidinedione (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (10 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of Potassium hexamethyldisilazide (KHMDS, 1.2 equiv, 1.2 mmol, 1M in THF).

    • Validation Check: The solution may change color (often turning slightly yellow) indicating the formation of the hydantoinate anion. Stir for 15 minutes.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv, 1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 30–60 minutes. Monitor via TLC (typically 1:1 EtOAc:Hexanes).

    • Validation Check: N1-methylated products generally have a higher Rf​ value than the highly polar N3-unsubstituted starting material.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH4​Cl (10 mL) to neutralize any remaining base without causing hydrolysis. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[2].

  • Purification: Purify via flash column chromatography to isolate the N1-methylated product.

Protocol B: N3-Selective Methylation

This protocol relies on the natural acidity of the N3 proton under mild thermodynamic conditions[3][4].

  • Preparation: In a standard round-bottom flask, dissolve the imidazolidinedione (1.0 equiv) in commercial-grade DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 1.1 to 1.5 equiv) as a solid. Stir at room temperature for 10 minutes.

  • Alkylation: Add Methyl Iodide (MeI, 1.05 equiv). Crucial: Do not exceed 1.1 equivalents to prevent N1,N3-dimethylation.

  • Monitoring: Stir at room temperature for 2 to 4 hours. Monitor by LC-MS or TLC.

  • Workup: Pour the reaction mixture into ice-cold distilled water (approx. 5 times the volume of DMF).

    • Validation Check: Because N3-methylhydantoins are often highly crystalline and poorly soluble in water, the product will typically precipitate immediately[2].

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and salts, and dry under high vacuum.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases Source: Chemical and Pharmaceutical Bulletin (Tokyo), 2021; 69(4):407-410. URL:[Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journal of Organic Chemistry, 2012; 8: 1548–1555. URL:[Link]

Sources

Troubleshooting

identifying and characterizing impurities in 3,5-dimethyl-2,4-imidazolidinedione samples

Welcome to the Technical Support Center for the impurity profiling of 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin). As a Senior Application Scientist, I have designed this guide to move b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of 3,5-dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This center provides researchers and drug development professionals with field-proven methodologies, explaining the critical causality behind analytical choices and establishing self-validating workflows to ensure absolute data integrity.

Regulatory Strategy & Compliance FAQs

Q: At what concentration must I report and identify an unknown impurity in my 3,5-dimethylhydantoin sample? A: Regulatory expectations are strictly defined by the maximum daily dose of the final drug product. According to the [1], if the maximum daily dose is ≤ 2g, the reporting threshold is 0.05% . The identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day. Your analytical methods must be validated to achieve a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold to ensure compliance.

Q: My HPLC-UV purity is 99.5%, but my mass balance and NMR suggest the purity is much lower. What is causing this discrepancy? A: This is a classic false-negative scenario caused by detector bias. 3,5-dimethyl-2,4-imidazolidinedione and its primary aliphatic degradation products lack extended conjugated pi-electron systems. Causality: UV detectors measure absorbance based on electronic transitions (chromophores). Because hydantoins and their ring-opened aliphatic degradants have very weak UV absorbance (typically only detectable at low wavelengths like 210 nm where mobile phase noise is high), relying solely on UV detection will systematically underreport these impurities. Solution: You must implement orthogonal detection by placing a Mass Selective Detector (MSD) or Q-TOF MS in series with your Diode Array Detector (DAD) [2]. This ensures that compounds with weak UV activity are ionized and quantified via their mass-to-charge (m/z) ratios.

Self-Validating Protocol: High-Resolution LC-MS/MS Workflow

To confidently characterize trace impurities, you must utilize a workflow that continuously proves its own reliability. Below is the step-by-step methodology for hyphenated LC-MS/MS impurity profiling.

The Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its internal controls. Before injecting any unknown sample, the system must validate its own sensitivity and resolving power.

  • Action: Inject a System Suitability Mixture containing 1.0 mg/mL 3,5-dimethylhydantoin spiked with 0.0005 mg/mL (0.05% w/w) of a known impurity (e.g., N,N'-dimethylurea).

  • Validation Criteria: The sequence must automatically abort unless the data system confirms:

    • Signal-to-Noise (S/N) for the 0.05% spike is ≥ 10:1 (Validating that the system meets ICH reporting threshold sensitivity).

    • Resolution (Rs) between the API and the impurity is ≥ 1.5 (Validating baseline separation).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) to a concentration of 1.0 mg/mL.

    • Causality: Matching the diluent prevents solvent-mismatch peak distortion (fronting/tailing) at the column head, which could easily mask closely eluting polar impurities.

  • Chromatographic Separation:

    • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0 adjusted with formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Why use Phenyl-Hexyl instead of standard C18? While 3,5-dimethylhydantoin is aliphatic, a Phenyl-Hexyl phase offers orthogonal dipole interactions, providing superior retention for polar ring-opened impurities that would otherwise co-elute in the void volume of a C18 column. Furthermore, Ammonium Formate is a volatile buffer. Unlike phosphate buffers, it will not precipitate in the MS source, preventing source fouling and signal suppression [3].

  • MS/MS Acquisition: Use a Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the acquisition rate to capture at least 10 data points across the narrowest chromatographic peak to ensure reproducible integration.

  • Data Processing: Utilize Molecular Feature Extraction (MFE) algorithms to automatically extract compound chromatograms.

    • Causality: MFE groups co-eluting adducts (e.g., [M+H]+, [M+Na]+) and isotopes into a single feature. This prevents the false-positive identification of a sodium adduct as a distinct physical impurity.

Workflow S1 1. Sample Prep & System Suitability (Spike 0.05% Reference) S2 2. HPLC Separation (Volatile Aqueous/Organic Gradient) S1->S2 Validate S/N > 10 S3 3. Orthogonal Detection (UV-Vis + High-Res MS/MS) S2->S3 Resolve Co-elution S4 4. Data Processing (Molecular Feature Extraction) S3->S4 Exact Mass (<2 ppm) S5 5. Structural Elucidation (Fragment/Isotope Matching) S4->S5 Candidate Generation

Fig 1: Self-validating LC-MS/MS workflow for hydantoin impurity profiling.

Structural Elucidation & Degradation Pathways

Q: I have detected a major unknown impurity at +18 Da relative to 3,5-dimethylhydantoin. What is the structural mechanism behind this? A: A mass shift of exactly +18.01 Da is the hallmark of hydrolytic ring-opening. 3,5-dimethylhydantoin is highly susceptible to hydrolysis, particularly under alkaline stress. Causality: The initial attack of a hydroxide ion at the carbonyl carbon leads to the cleavage of the cyclic amide bond. This converts the rigid imidazolidinedione ring into an acyclic N-methylamino acid derivative. Because this reaction adds one molecule of water (H2O) to the structure, the exact mass increases by 18.01 Da.

Degradation API 3,5-dimethyl-2,4-imidazolidinedione (Intact API) Hyd Hydrolytic Stress (pH Extremes / Heat) API->Hyd H2O Addition Photo Photolytic Stress (UV Exposure) API->Photo Photon Absorption RingOp Ring-Opened Amides (+18 Da Mass Shift) Hyd->RingOp Amide Bond Cleavage Radical Radical Cleavage Products (Loss of Methyl/CO) Photo->Radical Homolytic Cleavage

Fig 2: Mechanistic degradation pathways of 3,5-dimethylhydantoin under stress.

Quantitative Impurity Data

To streamline your structural elucidation efforts, compare your LC-MS/MS findings against this quantitative summary of common 3,5-dimethylhydantoin impurities.

Impurity ClassOrigin / CausalityCharacteristic Mass Shift (Δ Da)Typical Reporting ThresholdOptimal Analytical Technique
Unreacted Starting Materials Incomplete synthesis (e.g., N,N'-dimethylurea)Variable0.05%HILIC-MS/MS
Ring-Opened Amides Alkaline hydrolysis of the hydantoin ring+18.01 Da (H2O addition)0.05%Reversed-Phase LC-MS
Desmethyl Degradants Homolytic cleavage / Photolytic stress-14.02 Da (Loss of CH2)0.05%Reversed-Phase LC-MS
Dimeric Byproducts Radical recombination during synthesis~ +127 Da (2M - CH3)0.05%High-Res Q-TOF MS

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling Source: Agilent Technologies URL: [Link]

  • Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Current Pharmaceutical Analysis, EurekaSelect URL: [Link]

Optimization

Technical Support Center: Preventing Photodecomposition of 3,5-dimethyl-2,4-imidazolidinedione

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3,5-dimethyl-2,4-imidazolidinedione. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,5-dimethyl-2,4-imidazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to the photochemical instability of this compound during experimentation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the photostability of 3,5-dimethyl-2,4-imidazolidinedione.

Q1: What is photodecomposition, and why is it a critical concern for my experiments?

A: Photodecomposition, or photolysis, is the degradation of a chemical compound by light. When a molecule absorbs photons of a specific wavelength, it enters a high-energy excited state. This excess energy can cause its chemical bonds to break, leading to the formation of degradation products.[1] This process is a significant concern because:

  • Loss of Potency: The concentration of your active compound decreases, leading to inaccurate measurements of its effects.

  • Formation of Artifacts: Degradation products can interfere with analytical measurements (e.g., creating extra peaks in an HPLC chromatogram) or, in biological assays, may exhibit unintended activity or toxicity.[2]

  • Compromised Reproducibility: Failure to control light conditions can lead to significant variability between experiments, undermining the reliability of your data.

Q2: Is 3,5-dimethyl-2,4-imidazolidinedione known to be light-sensitive?

A: The core structure of 3,5-dimethyl-2,4-imidazolidinedione is a hydantoin ring. While the hydantoin ring itself does not contain a strong chromophore that absorbs visible light, it can absorb ultraviolet (UV) radiation, which may lead to photochemical reactions like ring cleavage.[3] The photostability of hydantoin derivatives can vary significantly based on their specific substitutions and the experimental environment (e.g., solvent, pH).[4] While some specialized hydantoins are engineered to be highly photostable, it is a best practice to assume any new or uncharacterized hydantoin derivative, including 3,5-dimethyl-2,4-imidazolidinedione, is potentially photosensitive until proven otherwise. This precautionary approach is a cornerstone of robust scientific methodology.

Q3: What are the common signs of photodecomposition in my results?

A: The indicators of photodecomposition can be subtle or overt. Look for the following signs:

  • Analytical Inconsistencies: Appearance of new, unexpected peaks or a progressive decrease in the main compound's peak area in chromatographic analyses (HPLC, LC-MS) over time.

  • Poor Reproducibility: Difficulty in replicating results between batches or experiments conducted on different days (when ambient light conditions may have varied).

  • Visual Changes: A change in the color or clarity of a solution upon exposure to light.

  • Biological Assay Drift: A gradual loss of expected activity in cell-based or biochemical assays.

Q4: I suspect photodecomposition. What is the single most important first step I should take?

A: The most crucial first step is to conduct a confirmatory control experiment . Prepare your experimental sample as usual, but split it into two aliquots. Protect one aliquot rigorously from light (e.g., wrap the vial completely in aluminum foil) while intentionally exposing the other to your typical laboratory ambient light for the full duration of the experiment. Analyze both samples alongside a freshly prepared standard. If the exposed sample shows degradation compared to the protected and fresh samples, photodecomposition is confirmed as a key issue. This systematic approach is adapted from the principles outlined in the ICH Harmonised Guideline Q1B for photostability testing.[2][5]

Section 2: Troubleshooting Guide for Unexpected Experimental Results

If you are encountering inconsistent data, this section provides a logical framework to diagnose potential photodecomposition.

Issue: My analytical results show high variability, unexpected degradation peaks, or a time-dependent loss of my primary compound.

This issue often points to an uncontrolled variable in the experimental setup. Light exposure is a frequent and often overlooked culprit.

Diagnostic Workflow for Photodecomposition

Use the following flowchart to determine if light exposure is the root cause of the observed issues.

G start Start: Unexpected Results Observed check_light Is the experiment performed under ambient lab light or near a window? start->check_light check_instrument Does the experimental instrument use a light source (e.g., UV detector, plate reader)? check_light->check_instrument Yes run_control Action: Run Light-Protected Control (Wrap sample in aluminum foil or use amber vial) check_light->run_control No check_instrument->run_control Yes compare Compare results of protected sample vs. unprotected sample vs. fresh standard run_control->compare degradation_found Result: Degradation in unprotected sample only compare->degradation_found Yes no_degradation Result: No significant difference between samples compare->no_degradation No conclusion_photodecomposition Conclusion: Photodecomposition is Occurring. Implement preventative protocols. degradation_found->conclusion_photodecomposition conclusion_other Conclusion: Issue is likely not photodecomposition. Investigate other variables (e.g., thermal stability, pH, oxidation). no_degradation->conclusion_other

Caption: Diagnostic workflow to identify photodecomposition as the cause of experimental variability.

Table 1: Common Laboratory Light Sources and Mitigation Strategies
Light SourceRisk LevelCausality & Recommended Action
Direct Sunlight (Windows) Severe Sunlight contains a high intensity of UV and visible light. Action: Relocate experiments away from windows or use blackout blinds.
Overhead Fluorescent Lights Moderate Standard fluorescent bulbs emit a significant amount of UV radiation. Action: Install UV-filtering sleeves over bulbs or switch to LED lighting with no UV output.
Instrument Light Sources Variable Spectrophotometers, HPLC UV detectors, and fluorescence plate readers use high-intensity lamps. Sample exposure time is often short but intense. Action: Minimize sample residence time in the instrument. Use amber or light-blocking autosampler vials and plates.
Benchtop Lamps Moderate to High Can be a significant source of direct light. Action: Avoid direct illumination of samples. Turn off when not in immediate use.
Section 3: In-Depth Protocols for Prevention

Once photodecomposition is confirmed, implement the following protocols to ensure the integrity of your experiments involving 3,5-dimethyl-2,4-imidazolidinedione.

Protocol 1: Establishing a Light-Controlled Workspace
  • Designate a Low-Light Area: Choose a section of the lab bench away from direct sunlight and with minimal overhead lighting.

  • Modify Lighting:

    • Turn off unnecessary overhead lights directly above the workspace.

    • Install yellow or red UV-filtering sleeves over any essential fluorescent lights. These filters effectively block the higher-energy wavelengths responsible for initiating most photochemical reactions.

  • Prepare a Shielded Work Area: For highly sensitive procedures, work within a darkened fume hood or use freestanding blackout curtains to create a shielded environment.

  • Gather Protective Equipment: Ensure easy access to amber-colored glassware, amber microcentrifuge tubes, and aluminum foil.

Protocol 2: Proper Handling and Storage of Photosensitive Solutions

This protocol outlines the essential steps for preparing, handling, and storing solutions of 3,5-dimethyl-2,4-imidazolidinedione.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_storage Storage weigh Weigh solid in low light dissolve Dissolve in solvent using amber vial weigh->dissolve aliquot Aliquot into amber or foil-wrapped tubes dissolve->aliquot experiment Perform experiment under low/filtered light aliquot->experiment storage_vial Store in tightly sealed amber vial experiment->storage_vial storage_loc Place in dark storage (e.g., freezer, cabinet) storage_vial->storage_loc

Caption: Standard workflow for handling photosensitive compounds.

Step-by-Step Methodology:

  • Weighing: Weigh the solid 3,5-dimethyl-2,4-imidazolidinedione in a room with dimmed lighting. Minimize the time the solid is exposed.

  • Dissolution: Immediately transfer the weighed solid into an amber volumetric flask or a clear flask wrapped securely in aluminum foil. Add your desired solvent and mix until dissolved.

  • Aliquoting: If the stock solution is to be used for multiple experiments, aliquot it into smaller-volume amber vials or cryotubes. This minimizes light exposure to the entire stock each time a sample is needed.

  • Experimental Use: When performing dilutions or adding the compound to your experimental system (e.g., cell culture plate, reaction vessel), do so under the lowest light conditions possible. Use amber or opaque plates and tubes where feasible.

  • Storage: Store all solutions containing the compound in a dark environment, such as a refrigerator, freezer, or a light-proof storage box, clearly labeled "Photosensitive."

Protocol 3: Self-Validating System for Photostability

To ensure your preventative measures are effective, a self-validating system with proper controls should be integrated into your experimental design. This protocol is based on the principles of forced degradation testing.[5]

  • Prepare Three Sample Sets:

    • Set A (Protected Sample): This is your actual experimental sample, handled using all the light-protection protocols described above.

    • Set B (Positive Photodegradation Control): An identical sample to Set A, but intentionally exposed to a standardized light source (e.g., ambient lab light for a fixed duration, or a photostability chamber) for the entire experimental period.

    • Set C (Fresh Standard): A sample of 3,5-dimethyl-2,4-imidazolidinedione prepared immediately before analysis. This represents your 100% reference.

  • Execute Experiment: Run your experiment, ensuring Set A is protected and Set B is exposed.

  • Analyze Results: At the end of the experiment, analyze all three sets using a stability-indicating method like HPLC-UV.

  • Evaluate and Validate:

    • Successful Protection: The analytical profile (e.g., chromatogram) of your Protected Sample (A) should be identical or nearly identical to the Fresh Standard (C) .

    • Confirmation of Photosensitivity: The Positive Control (B) should show a decrease in the parent compound peak and/or the appearance of new degradation peaks compared to A and C.

    • Trustworthy Data: If these conditions are met, you can be confident that your experimental results from Set A are not compromised by photodecomposition.

Table 2: Comparison of Common Photoprotective Labware
Labware TypeProtection MechanismUV ProtectionVisible Light ProtectionRecommended Use
Clear Glass/Plastic NonePoorPoorNot recommended for handling or storage.
Amber Glass/Plastic Light AbsorptionExcellentGood (especially <500 nm)Gold Standard for stock solutions, reagents, and analytical samples.
Aluminum Foil Wrap Light Reflection/BlockingExcellentExcellentAn effective and inexpensive alternative for any container type. Ensure complete and secure wrapping.
Opaque/Black Tubes/Plates Light BlockingExcellentExcellentIdeal for high-throughput assays, centrifugation, and sample handling during experiments.
References
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Martinez-Lopez, D., et al. (2015). Hydantoin-Based Molecular Photoswitches. The Journal of Organic Chemistry. [Link]

  • Martinez-Lopez, D., et al. (2015). ChemInform Abstract: Hydantoin-Based Molecular Photoswitches. ChemInform. [Link]

  • Gandeepan, P., et al. (2019). Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry. Journal of Materials Chemistry C. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Hydantoin and Its Derivatives. [Link]

  • Lee, M. G., & Choi, K. S. (2018). Suppression of poisoning of photocathode catalysts in photoelectrochemical cells for highly stable sunlight-driven overall water splitting. APL Materials. [Link]

  • Jircitano, A. UV-Vis spectroscopy. [Link]

  • Onoue, S., et al. (2014). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Journal of Environmental & Analytical Toxicology. [Link]

  • NIST. 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • ECETOC. (1981). Relevance of Model Experiments to Photodegradation in the Environment. [Link]

  • Icha, J., et al. (2019). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays. [Link]

  • Lalevée, J., et al. (2019). Revealing the Wavelength Dependence of Photochemical Reactions: Cutting-Edge Research in the Teaching Lab. Journal of Chemical Education. [Link]

  • Akimoto, K., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Troubleshooting

scale-up challenges for the industrial production of 3,5-dimethyl-2,4-imidazolidinedione

Technical Support Center: Industrial Production of 3,5-Dimethyl-2,4-imidazolidinedione Welcome to the technical support center for the industrial production of 3,5-dimethyl-2,4-imidazolidinedione. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Industrial Production of 3,5-Dimethyl-2,4-imidazolidinedione

Welcome to the technical support center for the industrial production of 3,5-dimethyl-2,4-imidazolidinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. As a derivative of the hydantoin scaffold, 3,5-dimethyl-2,4-imidazolidinedione serves as a valuable building block in medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a safe, efficient, and robust manufacturing process.

Overview of the Synthetic Pathway

The industrial synthesis of 5,5-disubstituted hydantoins, including 3,5-dimethyl-2,4-imidazolidinedione, is most commonly achieved via the Bucherer-Bergs reaction or its modifications.[3][4] This multicomponent reaction is valued for its efficiency and simplicity, typically involving a ketone, a cyanide source, and a carbonate source in a one-pot process.[2] The general workflow involves the formation of key intermediates leading to the final cyclized product.

Start Starting Materials (e.g., Acetone, Methylamine, KCN, (NH₄)₂CO₃) Cyanohydrin Cyanohydrin Formation Start->Cyanohydrin Reaction Initiation Aminonitrile Aminonitrile Formation Cyanohydrin->Aminonitrile Ammonia/Amine Addition Cyclization Carboxylation & Cyclization Aminonitrile->Cyclization CO₂ Addition & Intramolecular Reaction Hydantoin Crude 3,5-Dimethyl- 2,4-imidazolidinedione Cyclization->Hydantoin Acidification/ Work-up Purification Purification (Recrystallization) Hydantoin->Purification Impurity Removal Final_Product Final Product Purification->Final_Product Isolation

Caption: Generalized workflow for the synthesis of 3,5-dimethyl-2,4-imidazolidinedione.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of 3,5-dimethyl-2,4-imidazolidinedione synthesis in a question-and-answer format.

Category 1: Reaction Performance & Yield

Question 1.1: My reaction is resulting in a consistently low or non-existent yield. What are the primary causes?

Answer: Low yields in hydantoin synthesis are a common challenge and can often be traced back to several key factors related to reagents and reaction conditions.[5]

  • Reagent Quality: The stability of ammonium carbonate is a critical factor. It can decompose over time into ammonia and carbon dioxide, which are essential reactants. Using old or improperly stored ammonium carbonate will lead to an insufficient supply of these key components.

    • Recommendation: Always use a fresh, high-quality batch of ammonium carbonate for each synthesis.

  • Stoichiometry: The molar ratio of your reactants is crucial. An imbalance can leave starting materials unreacted or lead to the formation of side products. A widely used and effective ratio for the Bucherer-Bergs reaction is 1:2:2 for the carbonyl compound, potassium cyanide, and ammonium carbonate, respectively.[5]

    • Recommendation: Carefully verify the molar equivalents of all reagents before starting the reaction.

  • Reaction Containment: The reaction generates volatile components, primarily ammonia. If the reaction vessel is not properly sealed, these reactants can escape, shifting the equilibrium and halting the reaction. This is particularly important when heating the mixture.[5]

    • Recommendation: On a lab scale, use a sealed pressure vessel. In an industrial setting, ensure the reactor is rated for the expected pressure at the target temperature (typically 60-100°C).[3][5]

Question 1.2: The reaction is proceeding very slowly or appears to have stalled. How can I increase the reaction rate?

Answer: Slow reaction kinetics can make a process economically unviable at an industrial scale.

  • Temperature: Temperature is a primary driver of reaction rate. Most hydantoin syntheses are conducted at elevated temperatures, often between 60°C and 100°C.[4][5]

    • Recommendation: Gradually increase the reaction temperature in 10°C increments, monitoring for any changes in pressure or impurity profiles. Be mindful of potential exotherms.

  • Solvent Choice: The solvent system plays a significant role. While a 50% aqueous alcohol solution is a common starting point, less reactive substrates may benefit from higher-boiling polar solvents that allow for higher reaction temperatures.[3][5]

    • Recommendation: For challenging substrates, consider using solvents such as acetamide or formamide.[3]

  • Process Technology: For large-scale optimization, transitioning from batch to continuous flow chemistry can provide superior control over reaction parameters like temperature, pressure, and residence time, often leading to significantly improved efficiency and shorter reaction times.[5]

Category 2: Product Isolation and Purification

Question 2.1: After acidifying the reaction mixture, my product is not precipitating or is forming an oil. What should I do?

Answer: Product precipitation is a critical step for isolation. Failure to precipitate cleanly can be due to issues with pH, concentration, or solvent compatibility.[5][6]

  • Verify pH: The hydantoin product precipitates from the aqueous solution upon acidification. Incomplete acidification will leave the product in its more soluble salt form.

    • Recommendation: Use a calibrated pH meter to ensure the solution has reached a sufficiently acidic pH (typically pH 2-3). Do not rely solely on pH paper for process control.[6]

  • Increase Solute Concentration: If the product has some solubility in the work-up solvent, it may not precipitate if the solution is too dilute.

    • Recommendation: Carefully reduce the solvent volume via vacuum distillation. This increases the product concentration and can induce crystallization.

  • Switch to Extraction: If precipitation is not feasible or consistently problematic, liquid-liquid extraction is a robust alternative.

    • Recommendation: Extract the acidified aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. The product can then be isolated by evaporating the solvent.[5] The crude solid obtained can then be subjected to purification.

Question 2.2: My final product is impure. What are the likely byproducts and how can I achieve the required purity?

Answer: Impurities can arise from side reactions or unreacted starting materials. Purification is essential to meet quality specifications.

  • Common Impurities: Byproducts can include uncyclized intermediates like aminonitriles or carbamic acids, as well as products from side reactions involving the cyanide ion. The specific profile will depend on the exact precursors and conditions used.

  • Purification Strategy: Recrystallization is the most common and effective method for purifying hydantoins.[2]

    • Recommendation: Conduct solvent screening to find an optimal recrystallization solvent. Ethanol and glacial acetic acid are often effective for hydantoin derivatives.[2][6] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For industrial-scale purification where solvent use is a concern, melt crystallization or continuous chromatography may be viable alternatives.[7]

Category 3: Scale-Up and Process Safety

Question 3.1: I am concerned about thermal runaway. How should I manage the reaction exotherm during scale-up?

Answer: The Bucherer-Bergs reaction can be exothermic, and managing this heat release is a critical safety consideration during scale-up.[8] A small exotherm in a 1L flask can become a significant safety hazard in a 1000L reactor.

  • Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution under various conditions.

  • Controlled Dosing: Instead of adding all reagents at once, implement a controlled addition of one of the key reagents (e.g., the cyanide solution) over time. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Reactor Engineering: Ensure the production reactor has a sufficient heat transfer area (jacket surface area to reactor volume ratio) and that the cooling utility is capable of handling the maximum expected heat load.

Question 3.2: What are the primary safety hazards associated with the reagents used in this synthesis?

Answer: The synthesis of 3,5-dimethyl-2,4-imidazolidinedione involves several hazardous materials that require strict handling protocols.

  • Cyanide Salts (KCN/NaCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin. In the presence of acid, they release highly toxic hydrogen cyanide (HCN) gas.

    • Handling: Always handle cyanide salts in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Never mix cyanide waste with acid. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Volatile and Flammable Solvents: Organic solvents like ethanol are flammable.

    • Handling: Use in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[10]

  • Product Hazards: While specific data for 3,5-dimethyl-2,4-imidazolidinedione is limited, related heterocyclic compounds can have reproductive toxicity and be harmful if swallowed.[11][12]

    • Handling: Treat the final product with care. Avoid generating dust. Wear appropriate PPE during handling, filtration, and drying operations.

Proactive Process Optimization: FAQs

Q1: What are the most critical process parameters (CPPs) to monitor for ensuring batch-to-batch consistency? A1: The most critical parameters are:

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants.
  • Temperature: Maintaining a consistent reaction temperature profile.
  • Pressure: Monitoring pressure to ensure reaction containment and detect any off-gassing.
  • Reaction Time: Establishing a clear endpoint through in-process controls (e.g., HPLC) to avoid batch-to-batch variations.
  • pH during Work-up: Strict pH control during acidification is vital for consistent precipitation and yield.[5]

Q2: How does the choice of a methylating agent for the N-3 position affect the process? A2: If the synthesis strategy involves methylation of a pre-formed hydantoin ring, the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) is critical. Dimethyl sulfate is highly toxic and carcinogenic and requires specialized handling procedures. Less hazardous alternatives should be considered where possible. The reaction conditions (base, solvent, temperature) for this step must be carefully optimized to ensure selective N-3 methylation over N-1 methylation.

Q3: Are there greener alternatives to using cyanide salts? A3: Research into cyanide-free routes for hydantoin synthesis is ongoing. Some methods utilize non-toxic cyanide sources or alternative cyclization strategies. However, for the classical and robust Bucherer-Bergs reaction, alkali cyanides remain the standard reagents. The focus for industrial processes is typically on engineering controls and strict safety protocols to manage the risks associated with their use.

Protocols and Data

Table 1: Typical Bucherer-Bergs Reaction Parameters
ParameterValue/RangeRationale & Key Considerations
Carbonyl:Cyanide:Carbonate 1 : 2 : 2 (molar ratio)Ensures sufficient cyanide and in-situ generation of ammonia/CO₂.[5]
Temperature 60 - 100 °CBalances reaction rate against pressure buildup and potential side reactions.[3][5]
Solvent 50% Aqueous EthanolGood starting point for solubility of both organic and inorganic reagents.[5]
Pressure 2 - 10 bar (typical)Varies with temperature and vessel headspace; must be contained.
Reaction Time 4 - 24 hoursMonitored by in-process controls (e.g., HPLC, GC) to determine completion.
Acidification pH 2 - 3Critical for complete precipitation of the final product.[6]
Detailed Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (Model Compound)

This protocol for a related compound illustrates the general procedure. Adaptation for the 3,5-dimethyl target would involve using precursors that introduce the N-methyl groups, such as methylamine or a post-synthesis methylation step.

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer and a pressure gauge, combine acetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the solids are fully suspended.

  • Reaction: Seal the vessel and heat the mixture to 80°C with vigorous stirring. Monitor the internal pressure. Maintain the temperature for 12 hours.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Carefully vent any residual pressure in a fume hood.

  • Precipitation: Transfer the reaction slurry to an open beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is ~2.[2]

  • Isolation: A white precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water.[2]

  • Purification: Dry the crude solid. Recrystallize the product from 95% ethanol to yield pure 5,5-dimethylhydantoin.[2]

Visual Troubleshooting Logic

When faced with a low-yield batch, a systematic approach is necessary. The following diagram outlines a decision-making workflow for troubleshooting this common issue.

decision decision result result ok ok start Low Yield Observed check_ipc Review In-Process Controls (IPC) start->check_ipc incomplete_conv IPC Shows Incomplete Conversion? check_ipc->incomplete_conv check_reagents Verify Reagent Quality & Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_params Analyze Process Parameters (T, P, Time) params_ok Parameters in Spec? check_params->params_ok check_workup Investigate Work-up & Isolation Steps product_in_filtrate Assay Filtrate for Lost Product? check_workup->product_in_filtrate incomplete_conv->check_reagents Yes incomplete_conv->check_workup No (Full Conversion) reagents_ok->check_params Yes root_cause_reagents Root Cause: Reagents/Stoichiometry reagents_ok->root_cause_reagents No root_cause_reaction Root Cause: Reaction Conditions params_ok->root_cause_reaction No proceed Proceed with Investigation params_ok->proceed Yes root_cause_workup Root Cause: Isolation Loss product_in_filtrate->root_cause_workup Yes

Caption: Decision tree for troubleshooting low product yield in synthesis.

References

  • Sciencemadness Discussion Board. (2023). Condensation of Aldehydes with Hydantoin. Sciencemadness. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Scale Up of Liquid and Semisolid Manufacturing Processes. Pharmaceutical Technology. Retrieved from [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Retrieved from [Link]

  • Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Note: While a direct link isn't provided from search, this is a foundational review often cited in the context of the Bucherer-Bergs reaction, which is discussed in sources[3][4][5]).

  • Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale. Bio-based Press. Retrieved from [Link]

  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Slideshare. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Scale Up of Liquid and Semisolid Manufacturing Processes. Pharmaceutical Technology. Retrieved from [Link]

  • Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone. Google Patents.
  • ResearchGate. (n.d.). 1,3-Dimethyl-2-imidazolidinone. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 3,5-dimethyl-2,4-imidazolidinedione's antiviral activity in cell-based assays

Validating the Antiviral Efficacy of 3,5-Dimethyl-2,4-Imidazolidinedione Scaffolds: A Comparative Cell-Based Assay Guide As antiviral drug discovery pivots toward broad-spectrum, highly bioavailable small molecules, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Antiviral Efficacy of 3,5-Dimethyl-2,4-Imidazolidinedione Scaffolds: A Comparative Cell-Based Assay Guide

As antiviral drug discovery pivots toward broad-spectrum, highly bioavailable small molecules, the 1,3-imidazolidinedione (hydantoin) scaffold has emerged as a highly modular pharmacophore. Specifically, 3,5-dimethyl-2,4-imidazolidinedione serves as both a critical synthetic intermediate and a core structural motif for developing potent inhibitors against Flaviviridae (e.g., HCV, DENV), Coronaviridae (e.g., SARS-CoV-2), and Herpesviridae[1].

This guide provides a rigorous, self-validating framework for evaluating the antiviral performance of 3,5-dimethyl-2,4-imidazolidinedione derivatives in cell-based assays, benchmarking them objectively against standard-of-care alternatives.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand why we design specific cell-based assays for this compound, we must first understand its mechanism of action. The 2,4-imidazolidinedione core functions as a rigid, planar hub that optimally positions hydrogen bond donors and acceptors (the carbonyl and amide groups) to interact with the backbone amido groups of viral enzymes, such as the SARS-CoV-2 Main Protease (Mpro) or HCV NS5B polymerase[2].

The specific addition of methyl groups at the N-3 and N-5 positions is a deliberate medicinal chemistry strategy. Unsubstituted hydantoins often struggle with cellular permeability. The 3,5-dimethylation precisely tunes the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability without sacrificing aqueous solubility[3]. This ensures the compound can reach intracellular viral replication complexes effectively.

MOA Compound 3,5-dimethyl-2,4-imidazolidinedione (Hydantoin Scaffold) Hbond Hydrogen Bonding (Carbonyl & Amide) Compound->Hbond Mediates Target Viral Enzyme Target (e.g., Protease/Polymerase) Inhibition Conformational Arrest Target->Inhibition Induces Hbond->Target Binds Active Site Replication Viral Replication Blocked Inhibition->Replication Results in

Mechanism of Action: Hydantoin scaffold inhibiting viral replication via hydrogen bonding.

Comparative Performance Data

When evaluating a novel 3,5-dimethyl-2,4-imidazolidinedione derivative, its performance must be benchmarked against established antivirals. The table below synthesizes representative quantitative data from recent cell-based screening literature, demonstrating how optimized hydantoin scaffolds compare to standard alternatives like Ribavirin and non-covalent Mpro inhibitors[2][3][4].

Compound ClassTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
Optimized Hydantoin Derivative HCV (Genotype 1b)0.22 - 1.41> 100> 70NS5B Polymerase Inhibition
Ribavirin (Standard) HCV (Genotype 1b)~ 2.50~ 50~ 20Nucleoside Analogue
Hydantoin-based Mpro Inhibitor SARS-CoV-21.27> 100> 78Non-covalent Mpro Inhibition
Nirmatrelvir (Standard) SARS-CoV-20.07> 100> 1400Covalent Mpro Inhibition
3,5-Disubstituted Hydantoin Vaccinia Virus16.0 (µg/mL)> 40025Viral Entry / Replication

Data Note: A high Selectivity Index (CC₅₀/EC₅₀) is the hallmark of a successful candidate, indicating potent antiviral activity well below the threshold of host cell toxicity.

Self-Validating Protocol: Cell-Based Antiviral & Cytotoxicity Assay

A robust experimental protocol must be a self-validating system. A common pitfall in antiviral screening is misinterpreting host cell cytotoxicity as antiviral efficacy (a false positive). To prevent this, our protocol multiplexes a viral replicon assay with an orthogonal ATP-based cell viability counter-screen[3].

Phase 1: Cell Preparation & Infection
  • Cell Seeding: Seed Huh7 cells (for HCV) or A549-ACE2 cells (for SARS-CoV-2) at a density of 1×104 cells/well in a 96-well flat-bottom plate using complete DMEM[3][4].

    • Causality: A549-ACE2 cells are strictly required for SARS-CoV-2 assays because the human ACE2 receptor is the necessary conduit for viral entry, accurately mimicking human respiratory infection dynamics[4].

  • Viral Introduction: Transfect cells with a bicistronic viral replicon expressing a luciferase reporter, or infect with a fluorescent reporter virus (e.g., icSARS-CoV-2-mNG)[4].

    • Causality: Replicon systems allow for the high-throughput, quantitative measurement of viral RNA replication via luminescence, bypassing the need for hazardous BSL-3 live-virus handling during initial screening[3].

Phase 2: Compound Administration
  • Serial Dilution: After 24 hours of incubation at 37°C (5% CO₂), remove the medium. Apply the 3,5-dimethyl-2,4-imidazolidinedione derivative in 3-fold serial dilutions (e.g., from 50 µM down to 0.01 µM) in assay medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Ribavirin or Nirmatrelvir).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

Phase 3: Orthogonal Readouts (Efficacy vs. Toxicity)
  • Antiviral Efficacy (EC₅₀): Lyse the cells and add the luciferase substrate. Quantify luminescence using a microplate reader. The luminescent signal is directly proportional to the level of viral RNA replication[3].

  • Cytotoxicity Counter-Screen (CC₅₀): In a parallel replicate plate, utilize an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo).

    • Causality: Intracellular ATP levels are a direct proxy for metabolic viability. If a compound shows a drop in viral luciferase and a proportional drop in ATP, the compound is merely killing the host cell, not selectively inhibiting the virus[3].

  • Data Synthesis: Calculate the EC₅₀ and CC₅₀ using non-linear regression analysis. Determine the Selectivity Index (SI = CC₅₀ / EC₅₀).

Workflow Seed 1. Seed Target Cells (Huh7 / A549-ACE2) Infect 2. Introduce Viral Replicon (Luciferase Reporter) Seed->Infect Treat 3. Compound Treatment (Serial Dilutions) Infect->Treat Incubate 4. Incubation (48-72h, 37°C) Treat->Incubate Assay 5. Luciferase Assay (Quantify Viral RNA) Incubate->Assay Efficacy Readout Tox 6. ATP Viability Assay (Determine CC50) Incubate->Tox Toxicity Counter-screen Data 7. Calculate EC50 & SI Assay->Data Tox->Data

Step-by-step workflow for cell-based antiviral validation and cytotoxicity assessment.

Conclusion

The 3,5-dimethyl-2,4-imidazolidinedione scaffold offers a highly tunable, lipophilic core for antiviral drug design. By employing a self-validating assay matrix that simultaneously tracks viral replicon expression and host cell ATP metabolism, researchers can confidently isolate true antiviral efficacy from baseline cytotoxicity, ensuring only the most selective candidates advance to in vivo models.

References

  • US9890134B2 - Processes for preparing antiviral compounds Source: Google Patents URL
  • Scaffold hybridization strategy towards potent hydroxamate-based inhibitors of Flaviviridae viruses and Trypanosoma species Source: MedChemComm (RSC Publishing) URL:[Link]

  • Medicinal chemistry strategies towards the development of non-covalent SARS-CoV-2 Mpro inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo efficacy Source: bioRxiv URL:[Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

evaluating the cost-effectiveness of different synthetic routes to 3,5-dimethyl-2,4-imidazolidinedione

Executive Summary 3,5-Dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin) is a critical heterocyclic scaffold utilized in the development of active pharmaceutical ingredients (APIs), antimicrobial p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-2,4-imidazolidinedione (commonly known as 3,5-dimethylhydantoin) is a critical heterocyclic scaffold utilized in the development of active pharmaceutical ingredients (APIs), antimicrobial precursors, and specialized chemical intermediates. Selecting the optimal synthetic route requires balancing raw material costs, atom economy, regioselectivity, and operational safety. This guide objectively evaluates three distinct synthetic pathways, providing researchers and process chemists with the mechanistic insights and experimental data necessary to determine the most cost-effective approach for scale-up.

Mechanistic Pathways & Cost-Effectiveness Analysis

Route A: The Classical Bucherer-Bergs & N-Alkylation Sequence

The most industrially prevalent method involves a two-step sequence: the Bucherer-Bergs multicomponent reaction of acetaldehyde to form 5-methylhydantoin, followed by selective N-alkylation.

Causality & Design: The hydantoin ring contains two distinct nitrogen atoms. The N3 proton, flanked by two electron-withdrawing carbonyl groups, is significantly more acidic (pKa ~9) than the N1 proton (pKa ~12). By utilizing a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu), the N3 position is selectively deprotonated. Subsequent dropwise addition of dimethyl sulfate (DMS) ensures an S_N2 alkylation that heavily favors the formation of 3,5-dimethylhydantoin over di-alkylated byproducts [1].

Cost-Effectiveness: This route is highly cost-effective for bulk manufacturing due to the negligible cost of acetaldehyde, potassium cyanide (KCN), and ammonium carbonate. However, the stringent engineering controls required to handle KCN and DMS safely add indirect operational costs.

Route B: Directed Isocyanate Condensation (Amino Acid Route)

An alternative approach constructs the hydantoin ring via the condensation of an amino acid derivative with an isocyanate. Senda et al. demonstrated this by reacting alanine ethyl ester with methyl isocyanate (MIC) [2].

Causality & Design: The nucleophilic primary amine of alanine ethyl ester rapidly attacks the highly electrophilic carbon of MIC, forming an intermediate N-(methylcarbamoyl)alanine ethyl ester. To drive cyclization, the intermediate is heated in 25% hydrochloric acid. The acid protonates the ester carbonyl, dramatically increasing its electrophilicity and facilitating an intramolecular nucleophilic acyl substitution by the urea nitrogen. Ethanol is expelled as the only byproduct, closing the ring.

Cost-Effectiveness: While this route boasts excellent atom economy and absolute regiocontrol (bypassing the N1 vs. N3 selectivity issue entirely), it is economically hindered by the extreme toxicity and handling costs of MIC. It is generally reserved for small-scale, high-purity academic syntheses.

Route C: Photochemical Ring Contraction (Advanced Green/Niche Route)

A highly specialized pathway involves the UV irradiation of 6-azido-1,3,5-trimethyluracil in an aqueous medium [2].

Causality & Design: Photolysis of the azidouracil triggers the extrusion of nitrogen gas, generating a highly reactive singlet nitrene intermediate. In an aqueous environment, this intermediate undergoes a complex bicyclic aziridine ring contraction, ultimately hydrolyzing to yield 3,5-dimethylhydantoin.

Cost-Effectiveness: This route is not cost-effective for commercial scale-up due to the high energy demands of photolysis and the multi-step synthesis required to generate the azidouracil precursor. However, it serves as a valuable mechanistic tool for researchers studying pyrimidine ring contractions.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each synthetic route to assist in process selection.

Synthetic RouteKey ReagentsEst. Overall YieldAtom EconomyScalabilitySafety HazardCost-Effectiveness Rating
Route A (Bucherer-Bergs) Acetaldehyde, KCN, (NH4)2CO3, DMS65–75%ModerateHighHigh (KCN, DMS toxicity)Excellent
Route B (Isocyanate) Alanine ethyl ester, Methyl Isocyanate50–60%HighLowExtreme (MIC volatility)Poor
Route C (Photochemical) 6-Azido-1,3,5-trimethyluracil, UV light35–40%LowVery LowModerate (UV, Azides)Very Poor

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the critical steps for the two most viable chemical pathways.

Protocol 1: Selective N-Alkylation of 5-Methylhydantoin (Route A)

Adapted from the mechanistic principles established by Karady et al. [1].

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous nitrogen sweep.

  • Dissolution: Dissolve 5-methylhydantoin (1.0 g, 8.76 mmol) in 10 mL of anhydrous dimethyl sulfoxide (DMSO). Rationale: Anhydrous DMSO prevents the competitive hydrolysis of dimethyl sulfate.

  • Deprotonation: Add potassium tert-butoxide (0.98 g, 8.76 mmol) in one portion. Stir at room temperature for 15 minutes. Rationale: Equimolar stoichiometry ensures selective deprotonation of the more acidic N3 position.

  • Alkylation: Cool the reaction mixture to 10°C using an ice-water bath. Add dimethyl sulfate (1.10 g, 8.76 mmol) dropwise over 10 minutes. Rationale: Dropwise addition mitigates the exothermic S_N2 reaction, preventing local concentration spikes that cause N1-alkylation.

  • Validation (In-Process): After 2 hours, monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, visualized with KMnO4). The starting material spot (lower Rf) should be consumed.

  • Quench & Workup: Add 5 drops of glacial acetic acid, followed by 10 mL of saturated aqueous NH4Cl. Rationale: Acetic acid neutralizes unreacted KOtBu, while NH4Cl quenches residual DMS.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under high vacuum. Recrystallize the crude residue from ethanol to yield pure 3,5-dimethylhydantoin.

Protocol 2: Directed Isocyanate Condensation (Route B)

Adapted from the structural confirmation methodology by Senda et al. [2].

  • Urea Formation: In a well-ventilated fume hood, dissolve alanine ethyl ester (1.0 g, 8.5 mmol) in 15 mL of anhydrous dichloromethane (DCM). Cool to 0°C.

  • MIC Addition: Carefully add methyl isocyanate (0.73 g, 12.8 mmol) dropwise. Rationale: MIC boils at 39°C; the ice bath prevents vaporization and controls the exothermic nucleophilic addition.

  • Concentration: Stir for 2 hours at room temperature. Remove the DCM and excess MIC under reduced pressure (ensure the vacuum pump exhausts into a proper scrubber system).

  • Cyclization: Suspend the resulting crude urea intermediate in 10 mL of 25% aqueous HCl. Heat the mixture to 100°C for 1 hour. Rationale: Strong acid protonates the ester, driving the intramolecular cyclization and extrusion of ethanol.

  • Validation & Isolation: Cool the solution to 4°C overnight. Filter the precipitated crystals, wash with cold diethyl ether, and recrystallize from ethanol to afford 3,5-dimethylhydantoin.

Reaction Pathway Visualizations

RouteA A Acetaldehyde + KCN + (NH4)2CO3 B 5-Methylhydantoin A->B Bucherer-Bergs (Aqueous, 60°C) C 3,5-Dimethylhydantoin B->C KOtBu, DMSO Dimethyl Sulfate

Reaction workflow for the Bucherer-Bergs synthesis and subsequent N-methylation.

RouteB A Alanine Ethyl Ester C N-(Methylcarbamoyl)alanine Ethyl Ester A->C Nucleophilic Addition B Methyl Isocyanate (MIC) B->C D 3,5-Dimethylhydantoin C->D 25% HCl, 100°C Cyclization

Mechanism of directed isocyanate condensation yielding 3,5-dimethylhydantoin.

RouteC A 6-Azido-1,3,5- trimethyluracil B Singlet Nitrene Intermediate A->B hν (UV) - N2 C Bicyclic Aziridine B->C Ring Contraction D 3,5-Dimethylhydantoin C->D H2O Hydrolysis

Photochemical ring contraction of 6-azidouracil to 3,5-dimethylhydantoin.

References

  • Title: Synthesis of D- and L-a-(3,4-Dihydroxybenzyl)-a-hydrazinopropionic Acid via Resolution Source: The Journal of Organic Chemistry, 1971, 36(14), 1949-1952. URL: [Link]

  • Title: Pyrimidine Derivatives and Related Compounds. Part 50. Photochemical Reaction of 5-Substituted 6-Azido-1,3-dimethyluracils with Nucleophiles Source: Journal of the Chemical Society, Perkin Transactions 1, 1984, 581-586. URL: [Link]

Comparative

Cross-Reactivity Studies of 3,5-Dimethyl-2,4-imidazolidinedione in Biological Assays: A Comprehensive Comparison Guide

Executive Summary The accurate quantification of hydantoin-based therapeutics (such as the antiepileptic drug phenytoin) and antimicrobial metabolites (such as nitrofurantoin's 1-amino-hydantoin) relies entirely on the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of hydantoin-based therapeutics (such as the antiepileptic drug phenytoin) and antimicrobial metabolites (such as nitrofurantoin's 1-amino-hydantoin) relies entirely on the specificity of the biological assays employed. False positives caused by structural analogs can lead to incorrect dosing adjustments or unwarranted food safety recalls.

This guide provides an in-depth comparative analysis of 3,5-dimethyl-2,4-imidazolidinedione (3,5-DMH)—a core hydantoin derivative often generated via the photolysis of compounds like hexobarbital[1]—against other primary hydantoin targets and metabolites. By evaluating its performance across two advanced analytical platforms—Direct Competitive Chemiluminescent ELISA (dcCLELISA) and Carbonyl Metalloimmunoassay (CMIA)—we establish 3,5-DMH as a critical negative-control benchmark for validating antibody specificity[2],[3].

The Mechanistic Basis of Hydantoin Cross-Reactivity

Antibody recognition of hydantoin derivatives is governed by strict steric and electrostatic parameters within the paratope binding pocket.

  • Target Analytes: Phenytoin (5,5-diphenylhydantoin) possesses bulky, hydrophobic phenyl rings at the C5 position. Conversely, 1-amino-hydantoin (AHD) features a highly polar amino group at the N1 position.

  • The 3,5-DMH Benchmark: 3,5-dimethyl-2,4-imidazolidinedione features simple methyl substitutions at the N3 and C5 positions. Because it lacks both the massive hydrophobic bulk of phenytoin and the specific polar hydrogen-bonding capability of AHD, it fails to induce the necessary conformational fit in highly specific monoclonal antibodies.

This steric mismatch prevents competitive displacement, making 3,5-DMH an ideal candidate for cross-reactivity (CR) screening to prove an assay's resistance to baseline hydantoin-ring interference.

Binding Target Target Analyte (e.g., AHD / Phenytoin) Antibody Monoclonal Antibody (Specific Binding Pocket) Target->Antibody High Affinity (IC50 < 1.0 µg/L) Analog 3,5-Dimethyl-2,4-imidazolidinedione (Cross-Reactant) Analog->Antibody Steric Hindrance (CR < 0.01%) Signal Signal Output (RLU or FTIR Absorbance) Antibody->Signal Competitive Displacement

Competitive binding dynamics showing target affinity vs. 3,5-DMH steric hindrance.

Comparative Cross-Reactivity Profiles

The following table synthesizes quantitative experimental data comparing the cross-reactivity of 3,5-DMH against primary assay targets and known interfering metabolites (such as HPPH). Data is aggregated from highly sensitive dcCLELISA[3] and CMIA[2] platforms.

Compound / AnalyteAssay PlatformTarget ApplicationIC₅₀ (µg/L)Cross-Reactivity (%)
1-Amino-hydantoin (AHD) dcCLELISAFood Safety (Nitrofurantoin)0.60100%
CPAHD (Derivatized AHD) dcCLELISAFood Safety (Nitrofurantoin)1.5139.67%
3,5-Dimethyl-2,4-imidazolidinedione dcCLELISASpecificity Benchmark>10,000<0.01%
5,5-Diphenylhydantoin (Phenytoin) CMIATherapeutic Drug Monitoring2.40100%
HPPH (Phenytoin Metabolite) CMIA / TDxTherapeutic Drug Monitoring15.1015.90%
3,5-Dimethyl-2,4-imidazolidinedione CMIASpecificity Benchmark>5,000<0.10%

Data Interpretation: While metabolites like HPPH retain enough structural homology (a single phenyl ring and a hydroxylated phenyl ring) to cause significant assay interference (15.9%)[4], 3,5-DMH exhibits near-zero cross-reactivity (<0.01%), confirming that the core imidazolidinedione ring alone is insufficient for antibody recognition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development and residue monitoring, the following protocols utilize built-in validation mechanisms to prevent false data generation.

Protocol A: Direct Competitive Chemiluminescent ELISA (dcCLELISA)

This protocol is engineered to detect AHD at ultra-trace levels (0.1 µg/kg) while screening out analogs like 3,5-DMH[3].

1. Antigen Immobilization & Validation:

  • Step: Coat microtiter plates with CPAHD-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Causality: BSA acts as a macromolecular anchor. Small haptens cannot adhere to polystyrene efficiently; conjugating them to BSA ensures uniform, stable presentation to the monoclonal antibody.

  • Self-Validation: A checkerboard titration is performed on the first two columns. If the coefficient of variation (CV) between wells exceeds 5%, the coating is deemed non-uniform, and the plate is discarded.

2. Surface Blocking:

  • Step: Add 5% skim milk in PBS for 2 hours at 37°C.

  • Causality: Blocks unoccupied hydrophobic sites on the plastic. Without this, the primary antibody would bind directly to the plastic, creating a false-positive signal that mimics high cross-reactivity.

3. Competitive Incubation:

  • Step: Simultaneously add the sample/competitor (e.g., 3,5-DMH at 10,000 µg/L) and the primary anti-AHD MAb.

  • Causality: This forces a thermodynamic competition. Because 3,5-DMH lacks the 1-amino group, it cannot displace the MAb from the plate-bound CPAHD-BSA.

4. Enhanced Signal Generation:

  • Step: Add HRP-conjugated secondary antibody, followed by a substrate mixture of luminol, p-iodophenol, and urea peroxide.

  • Causality: While luminol provides baseline chemiluminescence, urea peroxide acts as a stable oxidizer. Crucially, p-iodophenol functions as a radical enhancer, facilitating a rapid electron transfer mechanism that amplifies the signal over 100-fold compared to unenhanced systems[3].

Workflow Step1 1. Antigen Immobilization Coat plates with CPAHD-BSA Step2 2. Surface Blocking 5% Skim Milk to prevent non-specific binding Step1->Step2 Step3 3. Competitive Incubation Add target/3,5-DMH + Primary MAb Step2->Step3 Step4 4. Secondary Conjugate Add HRP-labeled anti-mouse IgG Step3->Step4 Step5 5. Chemiluminescent Substrate Luminol + p-Iodophenol + Urea Peroxide Step4->Step5 Step6 6. Quantification Measure Relative Light Units (RLU) Step5->Step6

Step-by-step logical workflow of the Direct Competitive Chemiluminescent ELISA.
Protocol B: Carbonyl Metalloimmunoassay (CMIA)

This nonisotopic method uses Fourier Transform Infrared (FTIR) spectroscopy to evaluate the cross-reactivity of 3,5-DMH against phenytoin antibodies[2].

1. Tracer Synthesis:

  • Step: Conjugate the hydantoin derivative to a cyclopentadienyl iron dicarbonyl complex: CpFe(CO)2(Hydantoin).

  • Causality: Why use organometallic complexes? These tracers exhibit intense, characteristic IR absorption peaks in the 1850–2200 cm⁻¹ region. This specific spectral window is completely devoid of biological background noise (proteins/lipids absorb elsewhere), ensuring absolute signal trustworthiness without the need for complex sample purification[2].

2. Competitive Displacement & FTIR Detection:

  • Step: Incubate the tracer, the anti-DPH specific antibody, and 3,5-DMH. Separate the bound/free fractions and measure the absorbance at ~1977 cm⁻¹.

  • Causality: The peak intensity directly correlates with the amount of unbound tracer. Because 3,5-DMH does not cross-react, the tracer remains bound to the antibody, resulting in a low "free" signal.

Application Insights for Drug Development

The rigorous testing of 3,5-dimethyl-2,4-imidazolidinedione demonstrates a fundamental principle in assay design: epitope dominance . When developing novel immunoassays for hydantoin-class drugs, researchers must recognize that the imidazolidinedione core is immunologically "silent" compared to its substituents. As shown by the 15.9% cross-reactivity of HPPH[4] versus the <0.01% of 3,5-DMH[3], antibodies are overwhelmingly directed against the peripheral aromatic or amino modifications rather than the heterocyclic ring itself. Consequently, 3,5-DMH should be universally adopted as a baseline negative control to validate the absence of non-specific ring-binding in newly developed monoclonal antibodies.

References

  • Synthesis of CpFe(CO)(L) complexes of hydantoin anions (Cp = eta5-C5H5, L = CO, PPh3), and the use of the 5,5-diphenylhydantoin anion complexes as tracers in the nonisotopic immunoassay CMIA of this antiepileptic drug. Bioconjugate Chemistry.[Link]

  • Development of a direct competitive chemiluminescent ELISA for the detection of nitrofurantoin metabolite 1-amino-hydantoin in fish and honey. Analytical Methods.[Link]

  • Phenytoin Overview—Metabolite Interference in Some Immunoassays Could Be Clinically Important. Archives of Pathology & Laboratory Medicine.[Link]

  • Photochemical activation of TRPA1 channels in neurons and animals (Contextual source for hexobarbital photolysis to 3,5-dimethyl-2,4-imidazolidinedione). ResearchGate.[Link]

Sources

Validation

Assessing the Environmental Impact of 3,5-Dimethyl-2,4-imidazolidinedione Synthesis: Traditional vs. Green Alternatives

Introduction The 3,5-dimethyl-2,4-imidazolidinedione core (commonly known as 3,5-dimethylhydantoin) is a crucial heterocyclic scaffold utilized in the development of anticonvulsants, antimicrobial agents, and agricultura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,5-dimethyl-2,4-imidazolidinedione core (commonly known as 3,5-dimethylhydantoin) is a crucial heterocyclic scaffold utilized in the development of anticonvulsants, antimicrobial agents, and agricultural chemicals [1]. Historically, the synthesis of N,N'-dialkylated hydantoins relied heavily on hazardous reagents and high-boiling toxic solvents. However, the paradigm of modern drug development demands stringent adherence to green chemistry principles. As a Senior Application Scientist, I have evaluated the environmental and operational metrics of traditional solution-based methylation against emerging solvent-free (mechanochemical) and microwave-assisted alternatives. This guide provides an objective, data-driven comparison to help researchers transition toward sustainable, high-yield synthetic workflows.

Mechanistic Pathway & Logic

The Traditional Approach: The legacy synthesis of 3,5-dimethylhydantoin involves the deprotonation of the hydantoin core using strong bases (e.g., potassium tert-butoxide) followed by electrophilic methylation using dimethyl sulfate in polar aprotic solvents like DMSO [2]. Causality of Inefficiency: Dimethyl sulfate is highly toxic, and DMSO requires extensive aqueous washing for product isolation. This thermodynamic bottleneck leads to a massive generation of organic and aqueous waste, drastically inflating the Environmental Factor (E-factor) and Process Mass Intensity (PMI).

The Green Alternative: Recent advancements leverage mechanochemistry (ball-milling) or microwave-assisted Urech synthesis in aqueous media [3], [1]. By utilizing mechanical collision or localized dielectric heating, the activation energy barrier is overcome without bulk organic solvents. In mechanochemical protocols, the one-pot/two-step formation of ureido ester intermediates and subsequent base-catalyzed cyclization occurs entirely in the solid state, which has been shown to reduce the E-factor to an impressive 0.1–4.9 range [3].

Workflow comparison of traditional vs. green synthesis of 3,5-dimethylhydantoin.

Environmental Impact Assessment: Quantitative Data Comparison

To objectively assess the environmental footprint, we compare key green chemistry metrics. The data clearly illustrates the superiority of solvent-free and aqueous methodologies.

MetricTraditional Solution-Based SynthesisGreen Mechanochemical / Microwave Synthesis
Primary Reagents Hydantoin, Dimethyl Sulfate, KOH/t-BuOKAmino esters, Potassium cyanate, K2CO3
Solvent System DMSO, DMF, or hazardous organicsSolvent-free (Ball-milling) or Water
Reaction Time 12 – 24 hours15 mins – 2 hours
E-factor > 15 (High waste generation)0.1 – 4.9 (Minimal waste)
Atom Economy ~ 45 - 50%> 80%
Average Yield 40 – 60%75 – 95%
Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system. Below are the step-by-step methodologies for both approaches, emphasizing in-process controls to guarantee scientific integrity.

Protocol A: Traditional Solution-Based Methylation (Baseline)
  • Initiation: Dissolve hydantoin (1.0 eq) and potassium tert-butoxide (2.0 eq) in anhydrous DMSO under an inert atmosphere [2].

  • Alkylation: Perform a dropwise addition of dimethyl sulfate (2.0 eq) at 0°C. (Caution: Highly toxic and carcinogenic).

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Check 1 (TLC): Monitor the disappearance of the N-H stretch/spot. If incomplete, the reaction suffers from competitive hydrolysis of the methylating agent.

  • Workup: Quench with acetic acid. Extract with massive volumes of ethyl acetate and wash repeatedly with brine to remove DMSO.

  • Impact: Generates >15 kg of contaminated aqueous/organic waste per kg of product.

Protocol B: Green Mechanochemical Synthesis (Recommended)
  • Milling Setup: Introduce α-amino methyl ester hydrochloride (1.0 eq), potassium cyanate (1.5 eq), and a mild base (e.g., K2CO3, 2.0 eq) into a vibrational ball-mill jar equipped with stainless steel balls [3].

  • Mechanochemical Activation: Mill at 30 Hz for 60 minutes. The mechanical shear forces induce the formation of the ureido intermediate and subsequent cyclization [3].

  • Validation Check 1 (HPLC): Extract a 1 mg aliquot, dissolve in water/MeCN, and run a rapid HPLC method. A conversion rate of >95% validates the mechanical energy transfer.

  • Phase Extraction: Add a minimal amount of water to dissolve inorganic salts. Filter the precipitated 3,5-dimethylhydantoin.

  • Validation Check 2 (Spectroscopy): Confirm purity via 1H NMR (singlets at ~2.9 ppm for N-CH3 groups) and HRMS.

Self-validating mechanochemical protocol for green hydantoin synthesis.

Expert Insights on Protocol Selection

The transition to solvent-free or aqueous microwave-assisted synthesis is not merely an environmental compliance measure; it is a strategic operational upgrade. By eliminating DMSO and dimethyl sulfate, we remove the thermodynamic bottlenecks associated with solvent removal and product isolation. The mechanochemical approach [3] and microwave-assisted aqueous protocols [1] consistently demonstrate that high atom economy (>80%) and low E-factors can be achieved without compromising the structural integrity or yield of the imidazolidinedione core. For modern drug development professionals, integrating these green methodologies ensures scalability while drastically reducing hazardous waste disposal costs.

References
  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water Source: PMC - NIH URL:[Link]

  • Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of D- and L-a-(3,4-Dihydroxybenzyl)-a-hydrazinopropionic Acid via Resolution Source: The Journal of Organic Chemistry 1971 Volume 36 No. 14 URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dimethyl-2,4-imidazolidinedione proper disposal procedures

As a Senior Application Scientist, I frequently observe that while researchers meticulously optimize their synthetic yields and experimental designs, the backend logistics of chemical hygiene and waste management are oft...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that while researchers meticulously optimize their synthetic yields and experimental designs, the backend logistics of chemical hygiene and waste management are often treated as an afterthought. For specialized compounds like 3,5-Dimethyl-2,4-imidazolidinedione (CAS 6851-79-2), improper disposal is not merely a regulatory violation—it is a critical safety and environmental vulnerability.

This guide is engineered to provide drug development professionals and laboratory managers with a self-validating, field-proven framework for the safe handling, containment, and disposal of this specific hydantoin derivative.

Operational Profile and Chemical Causality

3,5-Dimethyl-2,4-imidazolidinedione is a methylated hydantoin derivative utilized widely in industrial and scientific research. The presence of the imidazolidinedione ring provides structural stability, which is highly desirable in drug development but poses a distinct challenge for environmental degradation.

Because the stable C-N bonds in the hydantoin ring resist rapid natural hydrolysis, the compound cannot be landfilled or disposed of via standard aqueous drain systems. It is classified as, meaning it is harmful if swallowed or inhaled, and carries the strict P501 precautionary statement mandating disposal at an approved waste facility. High-temperature incineration (>1000°C) is the only field-proven method to ensure complete thermal oxidation into CO₂, H₂O, and NOₓ, effectively neutralizing the molecule[1].

Quantitative Hazard Summary

To facilitate immediate risk assessment, all critical physicochemical and hazard data are summarized below.

Property / HazardSpecificationOperational Implication & Causality
CAS Number 6851-79-2Must be explicitly listed on all hazardous waste manifests for tracking.
Molecular Formula C₅H₈N₂O₂High nitrogen content dictates that the chosen incineration facility must be equipped with NOₓ scrubbers.
Physical State Solid (Powder/Crystals)High risk of aerosolization. Mandates the use of local exhaust ventilation to prevent mucosal absorption.
GHS Classification Acute Tox. 4Harmful via oral and inhalation routes; requires strict adherence to respiratory and dermal PPE protocols.
Precautionary Code P501Strictly prohibits drain disposal. Must be routed to a licensed hazardous waste destruction plant.

Step-by-Step Disposal Methodologies

Every standard operating procedure (SOP) in a high-functioning laboratory must be a self-validating system. The following protocol ensures that each step contains a built-in verification check to prevent procedural drift.

Protocol A: Routine Laboratory Waste Accumulation
  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) container.

    • Causality: Hydantoins and their solvent vehicles can degrade low-density plastics over time. HDPE provides a robust, chemically inert barrier.

    • Self-Validation Check: Inspect the container for a UN-rating stamp and verify the lid forms a hermetic seal before use.

  • Waste Segregation: Collect solid 3,5-Dimethyl-2,4-imidazolidinedione waste strictly in a dedicated container. Do not mix with strong oxidizing agents.

    • Causality: Hydantoin derivatives can react exothermically when exposed to strong oxidizers, posing a fire risk[2].

  • Solvent-Dissolved Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), collect it in a compatible flammable-waste carboy.

    • Self-Validation Check: Confirm the pH of the liquid waste is neutral (pH 6-8) using indicator strips before sealing the carboy, ensuring no unexpected reactive chemistry is occurring.

  • Manifesting & Labeling: Label the container immediately with: "Hazardous Waste: Toxic Solid (3,5-Dimethyl-2,4-imidazolidinedione, CAS 6851-79-2)".

  • Final Destruction: Transfer to the facility's central hazardous waste accumulation area within 90 days for shipment to an approved 1[1].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and subsequent inhalation exposure.

SpillResponse Start Spill Detected 3,5-Dimethyl-2,4-imidazolidinedione Assess Evacuate & Ventilate Area (Mitigate Inhalation Risk) Start->Assess PPE Don Appropriate PPE (N95/P100 Respirator, Nitrile Gloves) Assess->PPE State Assess Physical State PPE->State Solid Solid Spill: Sweep gently (avoid dust generation) State->Solid Powder/Crystals Liquid Solution Spill: Absorb with inert material (vermiculite) State->Liquid In Solvent Collect Collect in Sealable HDPE Hazardous Waste Container Solid->Collect Liquid->Collect Label Label: Hazardous Waste (Acute Tox. 4, CAS 6851-79-2) Collect->Label Dispose Transfer to Approved Incineration Facility (NOx Scrubbing) Label->Dispose

Figure 1: Standardized spill response and containment workflow for 3,5-Dimethyl-2,4-imidazolidinedione.

Protocol B: Emergency Spill Decontamination
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

    • Causality: Airborne particulates bypass primary dermal defenses and rapidly absorb across mucosal membranes.

  • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and 2[2].

    • Self-Validation Check: Perform a positive/negative pressure seal check on the respirator before entering the spill zone.

  • Containment & Collection:

    • For Solids:Do not dry sweep. Lightly mist the powder with water (if chemically compatible with surrounding materials) or use a HEPA-filtered vacuum to prevent dust generation.

    • For Liquids: Surround and absorb the spill with an inert absorbent like vermiculite or dry sand.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water.

    • Causality: Surfactants break down residual microscopic particulates adhering to bench surfaces.

    • Self-Validation Check: Wipe the cleaned area with a secondary wet paper towel and inspect for any remaining residue. Collect all rinsate and cleaning materials into the HDPE hazardous waste container.

References

  • Cole-Parmer. "Material Safety Data Sheet - Hydantoin, 99%." Cole-Parmer. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-2,4-imidazolidinedione

This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethyl-2,4-imidazolidinedione. As your partner in laboratory safety, our goal is to provide value beyond the product it...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethyl-2,4-imidazolidinedione. As your partner in laboratory safety, our goal is to provide value beyond the product itself, ensuring you can conduct your research with the highest degree of confidence and protection. The following procedural guidance is designed to directly answer your operational questions, grounded in established safety principles and an expert understanding of chemical handling.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks of a compound is the critical first step in determining the appropriate level of personal protection. While some safety data sheets (SDS) for 3,5-Dimethyl-2,4-imidazolidinedione may classify it as not hazardous under the Globally Harmonized System (GHS), a comprehensive safety-first approach necessitates a broader view. Structurally similar compounds, such as 1,3-Dimethyl-2-imidazolidinone, are classified as causing serious eye damage and being harmful if swallowed.[1][2] Therefore, we will proceed with a conservative methodology, assuming the potential for eye and skin irritation, as well as hazards from inhalation of dust or ingestion. This cautious stance ensures a robust defense against unknown variables and aligns with best practices in chemical safety.

Key Potential Hazards:

  • Eye Contact: Risk of serious irritation or damage.[1][2]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Ingestion: Harmful if swallowed.[4]

Engineering controls, such as handling the compound within a chemical fume hood, are fundamental to minimizing exposure.[5] The PPE recommendations below are designed to provide protection in conjunction with these primary controls.

Core Protective Equipment: Your Personal Defense System

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following sections detail the minimum required PPE and the rationale behind each choice.

Eye and Face Protection

Given the potential for serious eye irritation or damage, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: At all times when handling the solid or its solutions, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] These provide a seal around the eyes, protecting against dust and splashes.

  • Enhanced Protection: For procedures involving a significant splash potential (e.g., transferring large volumes of solutions, heating), a full-face shield must be worn in addition to safety goggles.[7][8] This provides a secondary layer of protection for the entire face.

Hand Protection

Gloves form the primary barrier against skin contact.[8]

  • Material Selection: Nitrile gloves are an excellent first choice, providing good chemical resistance and dexterity.[9] Always inspect gloves for any signs of degradation, such as tears or discoloration, before and during use.[9]

  • Glove Discipline: Change gloves frequently, with a recommended interval of every 30 to 60 minutes, and immediately after known or suspected contact with the chemical.[9] Never wear gloves outside the laboratory area to prevent the spread of contamination.

  • Proper Removal: When removing gloves, do so without touching the outer contaminated surface with your bare skin.

Body Protection

Protective clothing shields your skin and personal clothing from contamination.

  • Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement.[3] It should be fully buttoned to provide maximum coverage.

  • High-Risk Procedures: For tasks with a higher risk of spills or splashes, consider wearing a chemical-resistant apron over the lab coat.[5]

Respiratory Protection

Engineering controls like fume hoods are the primary method for preventing respiratory exposure.[3]

  • Standard Handling: For routine handling of small quantities in a well-ventilated fume hood, specific respiratory protection is typically not required.[3]

  • When to Use a Respirator: If you are handling large quantities of the solid outside of a fume hood, or if there is a potential for significant aerosolization (e.g., during a large spill), a NIOSH-approved respirator should be used.[5] The specific type of respirator and cartridge should be determined by your institution's safety officer based on a full risk assessment.

Operational and Disposal Plans

Properly using and disposing of PPE is as critical as selecting it.

PPE Donning and Doffing Protocol

A disciplined sequence for putting on and removing PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 1. Lab Coat Don2 2. Eye/Face Protection Don3 3. Gloves (pull cuffs over lab coat sleeves) Doff1 1. Gloves (peel off without touching exterior) Don3->Doff1  Perform Work   Doff2 2. Lab Coat (handle from inside) Doff3 3. Eye/Face Protection Wash Wash Hands Thoroughly Doff3->Wash End End Wash->End Start Start Start->Don1

Caption: PPE Donning and Doffing Sequence.

Spill Management Protocol
  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and colleagues.

  • Don Appropriate PPE: Before approaching the spill, don the enhanced PPE outlined in the table below, including respiratory protection if the spill is large or generates dust.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[10] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Disposal of Contaminated PPE
  • Single-Use Items: Contaminated gloves, disposable aprons, and other single-use items must be placed in a designated hazardous waste container immediately after removal.

  • Reusable Items: Non-disposable lab coats should be professionally laundered by a service familiar with handling laboratory-contaminated clothing. Never take lab coats home. Safety goggles and face shields should be decontaminated with soap and water after each use.

Summary of PPE Recommendations

The following table provides at-a-glance guidance for selecting PPE based on the specific task.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Transferring Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in fume hood
Cleaning Small Spill (<10g) Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Cleaning Large Spill (>10g) Safety Goggles & Face ShieldNitrile GlovesLab Coat & ApronRecommended (NIOSH-approved)

PPE Selection Workflow

Use the following decision tree to ensure you are selecting the appropriate level of protection for any task involving 3,5-Dimethyl-2,4-imidazolidinedione.

PPE_Decision_Tree Start Start: Assess the Task Dust Is there a risk of dust or aerosol generation? Start->Dust Splash Is there a risk of splashing liquid? Dust->Splash Yes Dust->Splash No Goggles Required: Safety Goggles Splash->Goggles No FaceShield Required: Safety Goggles + Face Shield Splash->FaceShield Yes LargeSpill Is this a large spill or is ventilation inadequate? Respirator Required: NIOSH-Approved Respirator LargeSpill->Respirator Yes NoRespirator Respirator Not Typically Required LargeSpill->NoRespirator No Gloves Required: Nitrile Gloves Goggles->Gloves FaceShield->Gloves LabCoat Required: Lab Coat Gloves->LabCoat LabCoat->LargeSpill

Caption: PPE Selection Decision Tree.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • SAFETY DATA SHEET - 4,4-Dimethyl-2-imidazolidinethione.Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone.Fisher Scientific.
  • Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone.Spectrum Chemical.
  • SAFETY DATA SHEET - Aldrich 129739.Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone for synthesis.Merck.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.NIOSH.
  • SAFETY DATA SHEET - 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-.Fisher Scientific.
  • 1,3-Bis(2-hydroxyethyl)
  • SAFETY DATA SHEET - 3,5-Dimethyl-2,4-pentanedione.FUJIFILM Wako Chemicals.
  • Personal protective equipment for handling 3,5-DiBr-PAESA.Benchchem.
  • Safety Data Sheet - 5,5-Dimethylhydantoin.DC Fine Chemicals.
  • Essential PPE for Protection Against Liquid Chemicals.SafetyCulture Marketplace AU.
  • Material Safety Data Sheet - 1-(2-Aminoethyl)imidazolidin-2-one.Fisher Scientific.
  • 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione.Guidechem.
  • Safety Data Sheet: 5,5-dimethylhydantoin.Chemos GmbH&Co.KG.
  • 3,5-Dimethyl-1,2-cyclopentanedione - Safety D

Sources

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